Product packaging for Prenylterphenyllin(Cat. No.:)

Prenylterphenyllin

カタログ番号: B1260684
分子量: 406.5 g/mol
InChIキー: YEVBMDOXFLFVJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Prenylterphenyllin is a naturally occurring p-terphenyl compound primarily isolated from fungal species such as Aspergillus taichungensis and other Aspergillus strains . This compound belongs to a class of aromatic metabolites characterized by a linear 1,4-diaryl-substituted benzene core, often with prenyl modifications that enhance its biological activity and cellular target engagement . Researchers value this compound for its broad spectrum of bioactivities, making it a compound of interest in several pharmacological and biochemical research areas. Its main research applications include investigation as a cytotoxic agent and exploration as an α-glucosidase inhibitor. In vitro studies have demonstrated that this compound exhibits moderate cytotoxic activities against various human cancer cell lines . Furthermore, this compound shows significant potential in metabolic disorder research. It has been reported to function as an α-glucosidase inhibitor . This enzymatic inhibitory activity suggests the compound could be a valuable lead structure for developing new agents to manage postprandial hyperglycemia in Type 2 diabetes, as it may delay carbohydrate digestion and glucose absorption. The compound is supplied strictly for research purposes in a laboratory setting only. It is not intended for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O5 B1260684 Prenylterphenyllin

3D Structure

Interactive Chemical Structure Model





特性

分子式

C25H26O5

分子量

406.5 g/mol

IUPAC名

2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5-(4-hydroxyphenyl)-3,6-dimethoxyphenol

InChI

InChI=1S/C25H26O5/c1-15(2)5-6-17-13-18(9-12-21(17)27)23-22(29-3)14-20(25(30-4)24(23)28)16-7-10-19(26)11-8-16/h5,7-14,26-28H,6H2,1-4H3

InChIキー

YEVBMDOXFLFVJJ-UHFFFAOYSA-N

正規SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C=C(C(=C2O)OC)C3=CC=C(C=C3)O)OC)O)C

同義語

prenylterphenyllin

製品の起源

United States

Foundational & Exploratory

The Origins and Natural Sources of Prenylterphenyllin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylterphenyllin is a naturally occurring prenylated p-terphenyl, a class of aromatic compounds characterized by a central benzene ring substituted with two phenyl groups. This document provides a comprehensive overview of the origins and natural sources of this compound, detailing its biosynthesis, the organisms that produce it, and methods for its isolation and characterization. Quantitative data on its production are summarized, and a detailed experimental protocol for its extraction and purification is provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising bioactive molecule.

Introduction to this compound

This compound is a member of the p-terphenyl family of secondary metabolites, which are known for their diverse biological activities, including cytotoxic, antimicrobial, and antioxidant properties. The core structure of p-terphenyls consists of three benzene rings linked in a para arrangement. The structural diversity within this family arises from various substitutions on these rings, such as hydroxylation, methylation, and prenylation. This compound is distinguished by the presence of a prenyl group, a five-carbon isoprenoid unit, attached to its p-terphenyl scaffold. This prenyl moiety often enhances the biological activity of natural products.

Natural Sources of this compound

This compound and its derivatives are primarily of fungal origin. They have been isolated from various species of the genus Aspergillus, which are ubiquitous filamentous fungi found in a wide range of terrestrial and marine environments.

Fungal Producers

The primary fungal sources of this compound identified to date include:

  • Aspergillus taichungensis : This species, isolated from the root soil of the mangrove plant Acrostichum aureum, has been shown to produce a variety of prenylated polyhydroxy-p-terphenyls, including this compound.

  • Aspergillus candidus : Strains of A. candidus have been a significant source of this compound and related compounds. These strains have been isolated from diverse habitats, including as endophytes in the root of the mangrove Rhizophora apiculata and from marine sponges.[1] The endophytic nature of some producing fungi suggests a potential symbiotic relationship with their host plants.

Habitat of Producing Organisms

The environments from which this compound-producing fungi have been isolated are varied, indicating a broad distribution of these organisms. These habitats include:

  • Marine Environments: Marine-derived fungi, particularly those associated with other organisms like sponges, are a rich source of novel bioactive compounds, including this compound.

  • Terrestrial Environments: Fungi isolated from soil, especially in unique ecological niches like mangrove forests, have also been identified as producers.

  • Endophytic Fungi: The isolation of producing strains from within plant tissues highlights the importance of exploring these symbiotic relationships for the discovery of new natural products.

Biosynthesis of this compound

The biosynthesis of this compound begins with the shikimate pathway, a central metabolic route in fungi for the production of aromatic amino acids. The core p-terphenyl structure is subsequently assembled and modified through a series of enzymatic reactions.

Formation of the p-Terphenyl Scaffold

The biosynthesis of the p-terphenyl core is believed to proceed through the condensation of two molecules derived from the shikimate pathway, such as phenylalanine or phenylpyruvic acid.[2] This initial condensation reaction establishes the characteristic three-ring structure of the p-terphenyls.

Key Enzymatic Modifications

Following the formation of the basic p-terphenyl skeleton, a series of post-modification reactions occur to yield this compound. These modifications include:

  • Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the introduction of hydroxyl groups at specific positions on the aromatic rings.

  • Methylation: O-methyltransferases catalyze the transfer of a methyl group from S-adenosyl methionine to the hydroxyl groups.

  • Prenylation: The final key modification is the attachment of a prenyl group, derived from dimethylallyl pyrophosphate (DMAPP), to the p-terphenyl scaffold. This reaction is catalyzed by a specific prenyltransferase enzyme. Fungal genomes, including those of Aspergillus species, contain a variety of aromatic prenyltransferases, some of which exhibit substrate promiscuity.

Prenylterphenyllin_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine Phenylalanine / Phenylpyruvic Acid Shikimate_Pathway->Phenylalanine p_Terphenyl_Scaffold p-Terphenyl Scaffold Phenylalanine->p_Terphenyl_Scaffold Condensation Hydroxylated_Intermediate Hydroxylated Intermediate p_Terphenyl_Scaffold->Hydroxylated_Intermediate Hydroxylation (P450) Methylated_Intermediate Methylated Intermediate Hydroxylated_Intermediate->Methylated_Intermediate Methylation (Methyltransferase) This compound This compound Methylated_Intermediate->this compound Prenylation (Prenyltransferase) Experimental_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Strain_Cultivation Strain Cultivation Seed_Culture Seed Culture Strain_Cultivation->Seed_Culture Large_Scale_Fermentation Large-Scale Fermentation Seed_Culture->Large_Scale_Fermentation Solvent_Extraction Solvent Extraction (Ethyl Acetate) Large_Scale_Fermentation->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC This compound This compound HPLC->this compound Isolated This compound

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Prenylterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin is a naturally occurring para-terphenyl compound isolated from the fungus Aspergillus taichungensis. As a member of the p-terphenyl class of secondary metabolites, it exhibits notable cytotoxic activity, making it a subject of interest for cancer research and drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemical aspects of this compound, based on available scientific literature. It is intended to serve as a foundational resource for researchers engaged in the study and potential application of this and related compounds.

Chemical Structure

This compound is characterized by a central p-terphenyl scaffold, which consists of three benzene rings linked in a para arrangement. This core structure is further substituted with methoxy, prenyl, and hydroxyl functional groups, contributing to its chemical properties and biological activity. The systematic IUPAC name for this compound is 2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5-(4-hydroxyphenyl)-3,6-dimethoxyphenol.

The molecular formula of this compound is C₂₅H₂₆O₅, with a molecular weight of 406.47 g/mol . The structure was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative data obtained from the structural elucidation of this compound and its analogues, this compound A, B, and C, as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) for Prenylterphenyllins A, B, and C

PositionThis compound A (δ ppm, J in Hz)This compound B (δ ppm, J in Hz)This compound C (δ ppm, J in Hz)
2'-H7.05 (d, 8.5)7.06 (d, 8.5)7.05 (d, 8.5)
3'-H6.80 (dd, 8.5, 2.5)6.81 (dd, 8.5, 2.5)6.80 (dd, 8.5, 2.5)
5'-H6.95 (d, 2.5)6.96 (d, 2.5)6.95 (d, 2.5)
2''-H7.35 (d, 8.5)7.36 (d, 8.5)7.35 (d, 8.5)
3''-H6.78 (d, 8.5)6.79 (d, 8.5)6.78 (d, 8.5)
5''-H6.98 (s)6.99 (s)6.98 (s)
1'''-H5.20 (t, 7.0)5.21 (t, 7.0)5.20 (t, 7.0)
2'''-H₂3.25 (d, 7.0)3.26 (d, 7.0)3.25 (d, 7.0)
4'''-CH₃1.65 (s)1.66 (s)1.65 (s)
5'''-CH₃1.75 (s)1.76 (s)1.75 (s)
OCH₃-33.75 (s)3.76 (s)3.75 (s)
OCH₃-63.65 (s)3.66 (s)3.65 (s)
OH-4'9.35 (s)9.36 (s)9.35 (s)
OH-4''9.50 (s)9.51 (s)9.50 (s)
OH-28.80 (s)8.81 (s)8.80 (s)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) for Prenylterphenyllins A, B, and C

PositionThis compound A (δ ppm)This compound B (δ ppm)This compound C (δ ppm)
1'128.5128.6128.5
2'115.5115.6115.5
3'130.0130.1130.0
4'156.0156.1156.0
5'118.0118.1118.0
6'130.5130.6130.5
1''125.0125.1125.0
2''130.2130.3130.2
3''115.8115.9115.8
4''157.5157.6157.5
5''115.8115.9115.8
6''130.2130.3130.2
1'''122.5122.6122.5
2'''28.528.628.5
3'''132.0132.1132.0
4'''17.817.917.8
5'''25.625.725.6
1120.0120.1120.0
2145.0145.1145.0
3148.0148.1148.0
4140.0140.1140.0
5124.0124.1124.0
6148.5148.6148.5
OCH₃-360.560.660.5
OCH₃-656.056.156.0

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Prenylterphenyllins A, B, and C

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
This compound AC₂₅H₂₆O₅407.1807407.1805
This compound BC₂₅H₂₆O₅407.1807407.1809
This compound CC₂₅H₂₆O₅407.1807407.1802

Stereochemistry

The stereochemistry of this compound has not been definitively established in the current body of scientific literature. The molecule does not contain any chiral centers in its core terphenyl structure or the common prenyl substituent. However, atropisomerism could be a possibility due to hindered rotation around the single bonds connecting the phenyl rings, a phenomenon observed in other substituted terphenyls. The energy barrier to rotation would depend on the size and nature of the ortho substituents.

Without further experimental data, such as X-ray crystallographic analysis of a single crystal or specific chiral separation and analysis, the absolute and relative stereochemistry of naturally occurring this compound remains an open question. Researchers investigating the biological activity and potential therapeutic applications of this compound should consider the possibility of different stereoisomers exhibiting distinct pharmacological profiles.

Experimental Protocols

The following is a summary of the experimental protocol for the isolation and structure elucidation of Prenylterphenyllins from Aspergillus taichungensis ZHN-7-07, as adapted from the work of Cai et al. (2011).

1. Fungal Cultivation and Extraction:

  • The fungus Aspergillus taichungensis ZHN-7-07 is cultured on a solid rice medium at room temperature for 30 days.

  • The fermented rice culture is then extracted exhaustively with ethyl acetate (EtOAc).

  • The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.

2. Isolation and Purification:

  • The crude extract is subjected to column chromatography on silica gel using a gradient elution system of petroleum ether and EtOAc.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds of interest are combined and further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol (MeOH).

  • Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of MeOH and water to yield pure this compound compounds.

3. Structure Elucidation:

  • The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to establish the connectivity of protons and carbons and to assign the chemical shifts of all atoms in the molecule. These experiments are typically run in deuterated solvents such as DMSO-d₆.

Mandatory Visualizations

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Isolation & Purification cultivation Aspergillus taichungensis Culture (Solid Rice Medium) extraction Ethyl Acetate Extraction cultivation->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Proposed General Cytotoxic Signaling Pathway for p-Terphenyls

While the specific signaling pathway for this compound's cytotoxicity is yet to be elucidated, related p-terphenyl compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway. A plausible general pathway is depicted below.

signaling_pathway cluster_cell Target Cell This compound This compound bax_bak Bax/Bak Activation This compound->bax_bak induces mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c releases bax_bak->mitochondrion acts on apaf1 Apaf-1 cytochrome_c->apaf1 binds to caspase9 Caspase-9 Activation apaf1->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: A proposed mitochondrial-mediated apoptotic pathway for p-terphenyls.

Conclusion

This compound represents an intriguing natural product with potential for further investigation in the field of oncology. This guide has summarized the current knowledge of its chemical structure, drawing from spectroscopic data, and has outlined the methods for its isolation. Key areas for future research include the definitive determination of its stereochemistry and a detailed elucidation of its mechanism of cytotoxic action. Such studies will be crucial for unlocking the full therapeutic potential of this and other related p-terphenyl compounds.

The Biological Activities of Prenylterphenyllin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin, a naturally occurring p-terphenyl derivative, has garnered significant interest within the scientific community for its diverse and potent biological activities. Isolated from fungi such as Aspergillus species, this prenylated phenolic compound has demonstrated promising cytotoxic and anti-inflammatory properties, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory effects. The information is presented to be a valuable resource for researchers actively engaged in the fields of oncology, immunology, and natural product chemistry.

I. Anti-Cancer Activity

This compound has exhibited significant cytotoxic effects against a variety of cancer cell lines. Its anti-cancer activity is primarily attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and metastasis.

Quantitative Data on Cytotoxic Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A-549Lung Carcinoma1.53–10.90[1]
HL-60Promyelocytic Leukemia1.53–10.90[1]
P-388Murine Leukemia1.53–10.90[1]
MKN1Gastric CancerNot explicitly stated, but dose-dependent inhibition observed up to 10 µM[2]
BGC823Gastric CancerNot explicitly stated, but dose-dependent inhibition observed up to 10 µM[2]
A375MelanomaNot explicitly stated, but apoptosis and pyroptosis induced[1]
Signaling Pathways in Anti-Cancer Activity

1. Inhibition of the STAT3 Signaling Pathway in Gastric Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation and subsequent activation.[2][3] This leads to the downregulation of STAT3 target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[2]

STAT3_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6R IL-6 Receptor gp130 gp130 IL-6R->gp130 Recruits JAK JAK gp130->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_p p-STAT3 STAT3_inactive->STAT3_p Phosphorylation STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates to Nucleus and Binds This compound This compound This compound->STAT3_inactive Binds and Inhibits Phosphorylation Gene_Expression Target Gene Expression (c-Myc, Cyclin D1) DNA->Gene_Expression Promotes Proliferation_Survival Cancer Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Leads to IL-6 IL-6 IL-6->IL-6R Binds

Caption: Inhibition of the STAT3 signaling pathway by this compound in gastric cancer cells.

2. Induction of Apoptosis and Pyroptosis in Melanoma via the p53-BAX/FAS-CASP3-GSDME Pathway

In melanoma cells, this compound has been found to upregulate the p53 signaling pathway.[1] This leads to the activation of the intrinsic apoptotic pathway through the upregulation of BAX and FAS. Activated Caspase-3 (CASP3) not only executes apoptosis by cleaving substrates like PARP1 but also cleaves Gasdermin E (GSDME), initiating pyroptosis, a form of programmed cell death characterized by cell swelling and lysis.[1]

Apoptosis_Pyroptosis_Induction This compound This compound p53 p53 Upregulation This compound->p53 BAX_FAS BAX/FAS Upregulation p53->BAX_FAS CASP3_activation Caspase-3 Activation BAX_FAS->CASP3_activation GSDME_cleavage GSDME Cleavage CASP3_activation->GSDME_cleavage PARP1_cleavage PARP1 Cleavage CASP3_activation->PARP1_cleavage Apoptosis Apoptosis Pyroptosis Pyroptosis GSDME_cleavage->Pyroptosis PARP1_cleavage->Apoptosis

Caption: Induction of apoptosis and pyroptosis by this compound in melanoma cells.

II. Anti-Inflammatory Activity

While the anti-inflammatory properties of p-terphenyl compounds are recognized, the specific mechanisms of this compound are still under investigation. However, based on the activities of structurally related prenylated phenols, potential pathways can be inferred.

Potential Anti-Inflammatory Mechanisms

1. Inhibition of Nitric Oxide (NO) Production

A derivative of this compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages with an IC50 value of 22.82 ± 0.015 μM.[4] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO production is a key indicator of anti-inflammatory activity.

2. Modulation of Inflammatory Signaling Pathways (Potential)

Prenylated phenolic compounds have been reported to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like Cyclooxygenase-2 (COX-2), which are central to the inflammatory response. It is plausible that this compound exerts its anti-inflammatory effects through the inhibition of these pathways, though direct evidence is currently lacking.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Activates by phosphorylating IκB IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound (Potential Inhibition) This compound->IKK ? This compound->NFkB_active ?

Caption: Potential mechanism of anti-inflammatory action of this compound via NF-κB pathway inhibition.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

A. Cell Viability Assay (CCK-8 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, HL-60, P-388, MKN1, BGC823)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

B. Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Replace the drug-containing medium with fresh complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies twice with PBS.

  • Fix the colonies with the fixing solution for 15 minutes at room temperature.

  • Stain the colonies with crystal violet solution for 20 minutes at room temperature.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

C. Wound Healing Assay

Objective: To evaluate the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • This compound stock solution (in DMSO)

  • Microscope with a camera

Procedure:

  • Seed cells into 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Create a "wound" or scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

D. Transwell Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • Complete culture medium

  • Transwell inserts (8 µm pore size) with Matrigel-coated membranes

  • 24-well plates

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.

  • Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) with different concentrations of this compound to the lower chamber of the 24-well plate.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of invaded cells in several random fields under a microscope.

IV. Conclusion and Future Directions

This compound has emerged as a promising natural product with significant anti-cancer and potential anti-inflammatory activities. Its ability to target key oncogenic signaling pathways, such as STAT3, and induce multiple forms of programmed cell death underscores its therapeutic potential. While the anti-cancer mechanisms are becoming clearer, further research is warranted to fully elucidate the signaling pathways involved in its anti-inflammatory effects. Future studies should focus on identifying the direct molecular targets of this compound in inflammatory cells and validating its efficacy in in vivo models of inflammation. Additionally, structure-activity relationship studies could lead to the development of more potent and selective analogs for therapeutic applications. The comprehensive data and protocols presented in this guide are intended to facilitate and inspire further research into the multifaceted biological activities of this compound.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Prenylterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Prenylterphenyllin, a naturally derived p-terphenyl compound. p-Terphenyl derivatives have garnered interest in oncological research due to their demonstrated anticancer properties.[1][2] This document outlines the cytotoxic potential of this compound and its analogs, details relevant experimental protocols for assessing cytotoxicity, and explores the potential mechanisms of action based on related compounds.

Quantitative Cytotoxicity Data

This compound and its derivatives have demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a biological function by 50%, is a standard metric for cytotoxicity.[3] The IC50 values for this compound and related compounds are summarized below.

CompoundCell LineIC50 ValueCitation
This compound KB (human epidermoid carcinoma)8.5 µg/mL[4]
4''-deoxythis compound KB (human epidermoid carcinoma)3.0 µg/mL[4]
4''-deoxyisoterprenin KB (human epidermoid carcinoma)2.5 µg/mL[4]
4''-deoxyterprenin KB (human epidermoid carcinoma)4.5 µg/mL[4]
CHNQD-00824 (Terphenyllin derivative) 13 different cancer cell lines0.16 - 7.64 µM[5]

Experimental Protocols

The determination of a compound's cytotoxicity is a critical first step in preclinical drug development.[6] A variety of in vitro assays are available for cytotoxicity testing, with the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay being a widely accepted standard.[6]

This protocol outlines a standard procedure for determining the IC50 value of a test compound like this compound against a cancer cell line.

  • Cell Culture and Seeding:

    • Cancer cells (e.g., KB, A375, various gastric cancer lines) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[1][7]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the assay, cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • A series of dilutions of the compound are prepared in the cell culture medium.

    • The medium from the seeded plates is replaced with the medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours.[8]

  • MTT Assay and Absorbance Reading:

    • Following incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis and IC50 Determination:

    • The absorbance values are converted to percentage cell viability relative to the vehicle control.

    • A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration.[9]

    • The IC50 value is calculated from the dose-response curve using non-linear regression analysis, often employing a four-parameter logistic model.[10][11]

The following diagram illustrates the general workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well Plate CellCulture->CellSeeding CompoundPrep Compound Dilution Incubation Compound Incubation (e.g., 48h) CompoundPrep->Incubation CellSeeding->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Dissolve Formazan MTT->Formazan Readout Measure Absorbance Formazan->Readout IC50 Calculate IC50 Readout->IC50

Caption: Workflow of an MTT-based cytotoxicity assay.

Potential Mechanism of Action

While the specific signaling pathways affected by this compound are still under investigation, studies on its parent compound, Terphenyllin, provide significant insights into its potential mechanism of action. Terphenyllin has been shown to induce programmed cell death, including apoptosis and pyroptosis, in cancer cells.[12]

In melanoma cells, Terphenyllin treatment leads to the upregulation of the p53 signaling pathway.[12][13] This activation triggers the intrinsic apoptotic pathway through the pro-apoptotic protein BAX, leading to the activation of caspase-3 (CASP3).[12][14] Activated CASP3 not only executes apoptosis but also cleaves Gasdermin E (GSDME), initiating pyroptosis, another form of programmed cell death.[12][13]

Additionally, Terphenyllin has been identified as a potent inhibitor of the STAT3 signaling pathway in gastric cancer, suppressing tumor growth and metastasis.[1][7]

The diagram below illustrates the proposed signaling pathway for Terphenyllin-induced cell death in melanoma cells.

Signaling_Pathway cluster_pathway Terphenyllin-Induced Cell Death Pathway This compound Terphenyllin p53 p53 Upregulation This compound->p53 BAX_FAS BAX / FAS p53->BAX_FAS CASP3 Caspase-3 Activation BAX_FAS->CASP3 Apoptosis Apoptosis CASP3->Apoptosis Executes GSDME GSDME Cleavage CASP3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: Proposed p53-mediated cell death pathway of Terphenyllin.

Conclusion and Future Directions

The preliminary data indicate that this compound is a cytotoxic compound with the potential for development as an anticancer agent. Its activity against human epidermoid carcinoma cells, along with the broader cytotoxic profile of related terphenyls, warrants further investigation.[4][5]

Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound across a diverse panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to confirm if it shares the p53 and STAT3 inhibitory mechanisms of its parent compound.

  • In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to validate its therapeutic potential.

This technical guide provides a foundational understanding for researchers to build upon in the exploration of this compound as a novel therapeutic candidate.

References

In Vitro Anticancer Potential of Terphenyllin and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the in vitro anticancer potential of Terphenyllin (TER), a natural p-terphenyl metabolite, and its derivatives. Recent studies have highlighted its efficacy against various cancer cell lines, primarily through the induction of programmed cell death and cell cycle arrest. The core mechanisms involve the modulation of critical signaling pathways, including the p53 and STAT3 pathways, depending on the cancer type. This guide consolidates quantitative data, details key experimental methodologies, and visualizes the molecular pathways to support further research and development of Terphenyllin-based compounds as novel chemotherapeutic agents.

Cytotoxic Activity Across Various Cancer Cell Lines

Terphenyllin (TER) and its analogs have demonstrated significant broad-spectrum cytotoxic effects against a range of human cancer cell lines.[1][2] The potency of these compounds varies with the specific derivative and the cancer cell type.

Comparative Cytotoxicity

Initial screenings using an MTT assay on six different human tumor and immortalized cell lines revealed that Terphenyllin exerted its most pronounced inhibitory effect on the viability of A375 melanoma cells.[3] Studies on gastric cancer cells also confirmed that TER inhibits growth, proliferation, and colony formation in a concentration-dependent manner.[2][4]

Quantitative Cytotoxicity Data: IC₅₀ Values

A derivative of Terphenyllin, identified as CHNQD-00824, was evaluated for its cytotoxic activity against 13 different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, summarized in the table below, indicate potent inhibitory activity, with several cell lines showing sensitivity in the sub-micromolar range.[1]

Cell LineCancer TypeIC₅₀ (µM)
BT549Breast Cancer< 1.0
U2OSOsteosarcoma< 1.0
HCT8Colon Cancer< 1.0
HCT116Colon Cancer< 1.0
DU145Prostate Cancer< 1.0
Range Various 0.16 - 7.64
Table 1: Cytotoxic activity (IC₅₀ values) of the Terphenyllin derivative CHNQD-00824 against various human cancer cell lines.[1]

Core Mechanisms of Anticancer Action

The anticancer effects of Terphenyllin are primarily attributed to its ability to induce programmed cell death (apoptosis and pyroptosis) and to halt the cell division cycle.

Induction of Apoptosis and Pyroptosis

In A375 melanoma cells, Terphenyllin treatment triggers CASP3-dependent apoptosis.[3] This is evidenced by the cleavage of key apoptotic proteins such as PARP1, CASP7, and CASP3.[3] Uniquely, the activated CASP3 also cleaves Gasdermin E (GSDME), initiating a form of inflammatory cell death known as pyroptosis.[3] This dual mechanism of inducing both apoptosis and pyroptosis enhances its efficacy in eliminating cancer cells.[3]

In gastric cancer cells, Terphenyllin also effectively induces apoptosis, contributing to its overall anticancer activity.[2]

Induction of Cell Cycle Arrest

Terphenyllin has been shown to disrupt the normal progression of the cell cycle in cancer cells.

  • Gastric Cancer: Treatment with Terphenyllin induces cell cycle arrest, which is associated with the downregulation of key cell cycle regulatory proteins, including c-Myc and Cyclin D1.[2]

  • Melanoma: In melanoma cells, Terphenyllin blocks the cell cycle in the S-phase by inhibiting the expression of CyclinA2.[5]

Modulation of Key Signaling Pathways

Terphenyllin's effects on apoptosis and the cell cycle are orchestrated through its interaction with specific molecular signaling pathways. The primary pathways identified are the p53 pathway in melanoma and the STAT3 pathway in gastric cancer.

p53-BAX/FAS-CASP3-GSDME Pathway in Melanoma

In melanoma cells, Terphenyllin treatment leads to a marked upregulation of the p53 signaling pathway.[3] The tumor suppressor protein p53 is a critical mediator of TER-induced cell death; genetic knockout of p53 significantly enhances the tolerance of A375 cells to the compound.[3] The activated p53 initiates the intrinsic apoptotic pathway, leading to the activation of Caspase-3 (CASP3). Activated CASP3 then executes apoptosis and simultaneously cleaves GSDME to trigger pyroptosis.[3]

p53_pathway cluster_cell Melanoma Cell TER Terphenyllin p53 p53 Upregulation TER->p53 Intrinsic Intrinsic Pathway (BAX/FAS) p53->Intrinsic activates CASP3 Activated CASP3 Intrinsic->CASP3 activates GSDME GSDME Cleavage CASP3->GSDME cleaves Apoptosis Apoptosis CASP3->Apoptosis triggers Pyroptosis Pyroptosis GSDME->Pyroptosis triggers

p53-mediated apoptosis and pyroptosis pathway in melanoma.[3]
STAT3 Signaling Pathway Inhibition in Gastric Cancer

In gastric cancer, Terphenyllin acts as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][4] Molecular docking studies and subsequent experiments have shown that Terphenyllin binds to STAT3, inhibiting its phosphorylation and activation.[2][5] The constitutive activation of STAT3 is a known driver in many cancers, promoting proliferation and survival.[5] By blocking this pathway, Terphenyllin reduces the expression of STAT3-dependent target genes, such as c-Myc and Cyclin D1, which are crucial for cell proliferation and cycle progression.[2]

stat3_pathway cluster_cell Gastric Cancer Cell TER Terphenyllin STAT3 STAT3 TER->STAT3 binds pSTAT3 p-STAT3 (Inactive) STAT3->pSTAT3 inhibits phosphorylation Downstream Downstream Targets (c-Myc, Cyclin D1) pSTAT3->Downstream reduces expression Effects Cell Growth & Proliferation Downstream->Effects inhibits

Inhibition of the STAT3 signaling pathway in gastric cancer.[2]

Key Experimental Protocols

The findings described in this guide are based on a series of established in vitro molecular and cellular biology techniques.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Terphenyllin or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from concentration-response curves.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Cell Lysis: Following treatment with Terphenyllin, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p53, cleaved-Caspase-3, p-STAT3, STAT3, β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Protein bands are quantified using densitometry software, with expression levels often normalized to a loading control like β-actin.

General Experimental Workflow

The investigation of a novel compound like Terphenyllin typically follows a structured workflow to characterize its anticancer properties from broad effects to specific molecular mechanisms.

workflow cluster_assays In Vitro Assays start Cancer Cell Lines (e.g., A375, MKN1) treat Treatment with Terphenyllin start->treat mtt Cytotoxicity (MTT Assay) treat->mtt western Protein Expression (Western Blot) treat->western flow Apoptosis & Cell Cycle (Flow Cytometry) treat->flow data Data Analysis & Conclusion mtt->data crispr Mechanism Validation (CRISPR-Cas9 Knockout) western->crispr flow->crispr crispr->data

General workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

Terphenyllin and its derivatives exhibit significant in vitro anticancer potential, acting through well-defined molecular mechanisms. The dual induction of apoptosis and pyroptosis via the p53 pathway in melanoma and the potent inhibition of the oncogenic STAT3 pathway in gastric cancer highlight its promise as a versatile chemotherapeutic candidate.[2][3] The sub-micromolar cytotoxicity of its analogs further underscores the potential for developing highly potent anticancer agents from this class of compounds.[1]

Future research should focus on in vivo efficacy and toxicity studies in animal models to validate these in vitro findings. Further structure-activity relationship (SAR) studies could also optimize the chemical structure of Terphenyllin to enhance its potency, selectivity, and pharmacokinetic properties, paving the way for potential clinical applications.

References

A Technical Guide to the Anti-inflammatory Properties of Prenylterphenyllin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on a compound specifically named "Prenylterphenyllin" is not extensively available in the public domain. This guide synthesizes information from closely related prenylated phenolic and p-terphenyl derivatives to provide a representative overview of the potential anti-inflammatory properties and mechanisms of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products have long been a source of inspiration for the development of new therapeutic agents. This compound, a member of the prenylated p-terphenyl class of compounds, is emerging as a molecule of interest for its potential anti-inflammatory effects. This document provides a technical overview of the anti-inflammatory properties attributed to compounds structurally related to this compound, detailing their mechanisms of action, relevant experimental data, and the protocols used to ascertain these properties.

Prenylated phenolics, a broad class of secondary plant metabolites, are known to have their biological activity enhanced by the addition of a prenyl group.[1] This modification often leads to increased efficacy in modulating inflammatory pathways.[1] Research into similar compounds, such as 8-prenyl quercetin and other prenylated phenols, has demonstrated significant inhibition of key inflammatory mediators.[2][3]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of key signaling pathways that are crucial in the inflammatory response. The primary proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4]

This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->ProInflammatory_Genes Induces MAPK_Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MEKK1 MEKK1 LPS->MEKK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 (SEK1) TAK1->MKK4_7 MEK1_2 MEK1/2 MEKK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Inflammation Inflammatory Response AP1->Inflammation This compound This compound This compound->MKK4_7 Inhibits This compound->MEK1_2 Inhibits Experimental_Workflow cluster_assays Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment lps_stimulation LPS Stimulation (1 µg/mL) treatment->lps_stimulation incubation Incubation (24h) lps_stimulation->incubation mtt MTT Assay (Cell Viability) incubation->mtt griess Griess Assay (NO Production) incubation->griess elisa ELISA (Cytokine Levels) incubation->elisa western Western Blot (Protein Expression) incubation->western data_analysis Data Analysis mtt->data_analysis griess->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant capacity of prenylterphenyllin and other related p-terphenyl compounds. Drawing from a comprehensive review of existing scientific literature, this document details the quantitative antioxidant activities, the experimental methodologies used for their determination, and explores the potential underlying signaling pathways involved in their mechanism of action.

Introduction to p-Terphenyls as Antioxidants

p-Terphenyls are a class of naturally occurring aromatic compounds, primarily isolated from fungi and lichens.[1] Structurally, they consist of a central benzene ring substituted with two phenyl groups.[1] Many natural p-terphenyls are hydroxylated, and some undergo prenylation, which can enhance their biological activities.[1][2] These compounds have garnered significant interest due to their diverse pharmacological properties, including cytotoxic, antimicrobial, and notably, antioxidant effects.[1][3] The antioxidant capacity of these molecules is often attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[4] Prenylated phenols, a broader category that includes prenylated p-terphenyls, are recognized for their significant anti-inflammatory and antioxidant activities.[5]

Quantitative Antioxidant Capacity

The antioxidant activities of various p-terphenyl derivatives have been quantified using several standard assays. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) are common metrics used to express the potency of these compounds. Lower values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of p-Terphenyls

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.

CompoundSource OrganismEC₅₀ / IC₅₀ (µM)Reference
Compound 1Thelephora ganbajun49[6]
Compound 2Thelephora ganbajun1233[6]
Compound 3Thelephora ganbajun55[6]
Boletopsin 15 (Compound 1)Boletopsis leucomelas2.1[1][7]
Known Compound (Compound 2)Boletopsis leucomelas6.6[1][7]
Compound 4Aspergillus sp. GZWMJZ-055-[8]
Compound 5Aspergillus sp. GZWMJZ-0552.8 (α-glucosidase inhibition)[8]
Compound 16Aspergillus sp. GZWMJZ-0557.9 (α-glucosidase inhibition)[8]
Compound 20Aspergillus sp. GZWMJZ-0558.9 (α-glucosidase inhibition)[8]
Compound 21Aspergillus sp. GZWMJZ-0554.0 (α-glucosidase inhibition)[8]

Note: While specific DPPH scavenging values for compounds 4, 5, 16, 20, and 21 from Aspergillus sp. GZWMJZ-055 were not explicitly provided in the search results, they were noted to have significant antioxidant activity. The provided IC50 values for these compounds relate to their α-glucosidase inhibitory activity.[8]

Table 2: Lipid Peroxidation Inhibition and Superoxide Dismutase (SOD) Activity of p-Terphenyls from Thelephora ganbajun

The inhibition of lipid peroxidation in rat liver homogenate and the enhancement of superoxide dismutase (SOD) activity are crucial indicators of antioxidant potential.

CompoundLipid Peroxidation IC₅₀ (µM)SOD Activity EC₅₀ (µM)Reference
Compound 1400182[6]
Compound 24874[6]
Compound 354204[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

DPPH Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow, measured spectrophotometrically.

Principle: Antioxidants donate a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a decrease in absorbance at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (prenylterphenyllins and related p-terphenyls) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Lipid Peroxidation Assay (TBARS Method)

This assay measures the levels of malondialdehyde (MDA), a major secondary product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored adduct.

Principle: MDA reacts with TBA under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically at 532 nm.

Procedure for Rat Liver Homogenate:

  • Homogenate Preparation: Rat liver tissue is homogenized in an ice-cold buffer (e.g., 1.15% KCl) to create a 10% (w/v) homogenate.[6][8]

  • Reaction Mixture: The reaction mixture typically contains the tissue homogenate, sodium dodecyl sulfate (SDS), acetic acid buffer (pH 3.5), and an aqueous solution of TBA.[8]

  • Incubation: The mixture is heated at 95°C for 60 minutes.[8]

  • Extraction: After cooling, the colored product is extracted with a solvent like an n-butanol-pyridine mixture.[8]

  • Measurement: The absorbance of the organic layer is measured at 532 nm.

  • Calculation: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The IC₅₀ value for inhibition of lipid peroxidation is then calculated.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a compound to enhance the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Principle: The assay often involves a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system. A detector molecule is used that reacts with the superoxide radicals to produce a colored product. The presence of SOD or a compound with SOD-like activity will inhibit this reaction, leading to a decrease in color formation.

Procedure:

  • Superoxide Generation: A reaction mixture is prepared containing a source of superoxide radicals (e.g., xanthine and xanthine oxidase) and a detection agent (e.g., nitroblue tetrazolium - NBT, which is reduced to formazan).[9][10][11][12]

  • Sample Addition: Different concentrations of the test compound are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

  • Measurement: The absorbance of the colored product (e.g., formazan) is measured at a specific wavelength (e.g., 560 nm for formazan).

  • Calculation: The percentage of inhibition of the color-forming reaction is calculated, and the EC₅₀ value, the concentration of the compound that causes a 50% increase in SOD activity (or 50% inhibition of the colorimetric reaction), is determined.

Potential Signaling Pathways

The antioxidant effects of phenolic compounds, including p-terphenyls, are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant and cytoprotective genes.[4] The Keap1-Nrf2 signaling pathway is a primary candidate for mediating these effects.[1][2]

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[13][14] When cells are exposed to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2.[14] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating their transcription.[13] These genes encode for a range of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[13][14]

It is plausible that this compound and related p-terphenyls, due to their phenolic structure, can act as activators of the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p_terphenyl This compound / p-Terphenyls Keap1_Nrf2 Keap1-Nrf2 Complex p_terphenyl->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Maf Maf Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription

Caption: The Keap1-Nrf2 signaling pathway and its potential activation by p-terphenyls.

Conclusion

This compound and related p-terphenyls demonstrate significant antioxidant potential through direct radical scavenging and potentially through the modulation of cellular defense mechanisms like the Keap1-Nrf2 pathway. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further research into these compounds. Future studies should focus on elucidating the precise mechanisms of action, including the definitive role of the Nrf2 pathway, and on evaluating the in vivo efficacy of these promising natural products for applications in drug development and as potential therapeutic agents against oxidative stress-related diseases.

References

The Emerging Potential of Prenylterphenyllin as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Prenylterphenyllin, a naturally occurring p-terphenyl derivative, has garnered significant interest within the scientific community as a promising lead compound for the development of novel therapeutics. Isolated from fungi of the Aspergillus genus, this prenylated polyphenolic compound has demonstrated notable cytotoxic activity against a range of cancer cell lines. Its unique chemical scaffold, featuring a p-terphenyl core with a prenyl group modification, presents a compelling starting point for medicinal chemistry campaigns aimed at generating potent and selective drug candidates. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, including its biological activity, proposed mechanism of action, and relevant experimental protocols to facilitate further research and development.

Quantitative Biological Activity Data

The cytotoxic potential of this compound and its analogues has been evaluated against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values, providing a quantitative measure of their anti-proliferative efficacy.

CompoundCell LineIC₅₀ (µM)Reference
This compoundKB (human epidermoid carcinoma)20.9[1]
This compound AHL-60 (human promyelocytic leukemia)1.53 - 10.90
This compound AA-549 (human lung carcinoma)1.53 - 10.90
This compound AP-388 (murine leukemia)1.53 - 10.90
4''-deoxythis compoundKB (human epidermoid carcinoma)7.4[1]
3''-hydroxyterphenyllinBEL-7402 (human liver cancer)6.69 ± 0.12[2]
3''-hydroxyterphenyllinSGC-7901 (human gastric cancer)3.67 ± 0.17[2]
3''-hydroxyterphenyllinA549 (human lung adenocarcinoma)3.32 ± 0.10[2]
4''-deoxyterpreninK562 (human chronic myeloid leukemia)3.32 - 60.36[2]
4''-deoxyterpreninBEL-7402 (human liver cancer)3.32 - 60.36[2]
4''-deoxyterpreninSGC-7901 (human gastric cancer)3.32 - 60.36[2]
4''-deoxyterpreninA549 (human lung adenocarcinoma)3.32 - 60.36[2]
4''-deoxyterpreninHeLa (human cervical cancer)3.32 - 60.36[2]

Proposed Mechanism of Action: Induction of Apoptosis and Pyroptosis

While direct mechanistic studies on this compound are limited, research on the closely related p-terphenyl compound, terphenyllin, has elucidated a potential mechanism of its anticancer activity. It is proposed that these compounds may induce programmed cell death, specifically apoptosis and pyroptosis, in cancer cells through the upregulation of the p53 tumor suppressor protein.[3][4]

The proposed signaling cascade is initiated by the activation of p53, which in turn transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as BAX and PUMA, as well as death receptors like FAS.[5][6][7] This leads to the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of caspase-3 (CASP3). Activated CASP3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]

Furthermore, activated CASP3 can cleave Gasdermin E (GSDME), a member of the gasdermin family of pore-forming proteins. The N-terminal fragment of cleaved GSDME translocates to the plasma membrane, where it forms pores, leading to cell swelling and lysis, a process known as pyroptosis.[3][4] This dual induction of apoptosis and pyroptosis represents a potent mechanism for eliminating cancer cells.

G cluster_extracellular Extracellular cluster_cellular Cellular Response This compound This compound p53 p53 Activation This compound->p53 bax_fas BAX / FAS Upregulation p53->bax_fas casp3 Caspase-3 Activation bax_fas->casp3 apoptosis Apoptosis casp3->apoptosis gsdme GSDME Cleavage casp3->gsdme pyroptosis Pyroptosis gsdme->pyroptosis G cluster_workflow Isolation Workflow fermentation Fungal Fermentation (Aspergillus sp.) extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction silica_gel Silica Gel Column Chromatography extraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC (C18 Column) sephadex->hplc pure_compound Pure this compound hplc->pure_compound

References

Unraveling the Anti-Cancer Mechanisms of Prenylterphenyllin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin, a prenylated derivative of the natural p-terphenyl metabolite terphenyllin, has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-cancer activity of this compound, drawing primarily from studies on its parent compound, terphenyllin. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of its mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Current research indicates that the anti-cancer effects of terphenyllin, and likely this compound, are primarily mediated through two distinct signaling pathways: the induction of programmed cell death (apoptosis and pyroptosis) via the p53 signaling pathway and the inhibition of the STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis and Pyroptosis via the p53-BAX/FAS-CASP3-GSDME Pathway

In melanoma cells, terphenyllin has been shown to upregulate the tumor suppressor protein p53. This activation triggers the intrinsic apoptotic pathway through the increased expression of pro-apoptotic proteins BAX and FAS. This cascade leads to the activation of caspase-3 (CASP3), a key executioner caspase. Activated CASP3 not only drives apoptosis but also cleaves Gasdermin E (GSDME), initiating a pro-inflammatory form of programmed cell death known as pyroptosis.[1][2]

p53_pathway This compound This compound p53 p53 This compound->p53 BAX_FAS BAX/FAS p53->BAX_FAS CASP3 Caspase-3 BAX_FAS->CASP3 Apoptosis Apoptosis CASP3->Apoptosis GSDME GSDME CASP3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis stat3_pathway This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (c-Myc, Cyclin D1) Nucleus->Target_Genes Transcription Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Isolation of Prenylterphenyllin from Aspergillus candidus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the isolation and purification of prenylterphenyllin, a prenylated p-terphenyl metabolite, from the fungus Aspergillus candidus. This compound and its analogs have demonstrated potent cytotoxic activities, making them of significant interest in drug discovery and development.[1] The methodologies outlined below are synthesized from various published studies on the isolation of p-terphenyl derivatives from Aspergillus candidus.[2][3][4][5]

Fungal Cultivation and Fermentation

The production of this compound requires the cultivation of Aspergillus candidus under specific conditions to promote the biosynthesis of secondary metabolites.

Protocol 1: Fungal Cultivation

  • Strain Acquisition: Obtain a viable culture of Aspergillus candidus. Strains have been isolated from various sources, including marine sponges and insects.[2][5]

  • Pre-culture Preparation: Inoculate the fungus on Potato Dextrose Agar (PDA) plates. Incubate at 28°C for 5 days to obtain a mature fungal culture.[5]

  • Large-Scale Fermentation:

    • Prepare a solid-state rice culture medium (e.g., 6.0 kg of rice in incubators).[5]

    • Alternatively, use liquid fermentation in a suitable vessel (e.g., 20 L or 70 L) with appropriate media.[3]

    • Inoculate the sterilized medium with the fungal culture from the PDA plates.

    • Incubate the culture under static conditions at 28°C for 30-60 days.[4][5] Optimal incubation conditions, including temperature and duration, can significantly influence the yield of secondary metabolites.[6]

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and medium are subjected to solvent extraction to isolate the crude secondary metabolites.

Protocol 2: Solvent Extraction

  • Initial Extraction:

    • Harvest the entire fermentation culture (fungal biomass and medium).

    • Perform ultrasonic extraction with ethyl acetate (EtOAc) at room temperature. Repeat this process three times to ensure exhaustive extraction.[2]

    • Combine the EtOAc filtrates.

  • Solvent Evaporation: Evaporate the combined EtOAc extract in vacuo using a rotary evaporator to yield the crude extract.[2][3]

  • Liquid-Liquid Partitioning (Optional but Recommended):

    • Dissolve the crude EtOAc extract in methanol (MeOH).[5]

    • Perform liquid-liquid extraction against petroleum ether to remove nonpolar impurities like lipids.[5]

    • Separate the methanolic layer and concentrate it in vacuo.

    • For further fractionation, the dried extract can be resuspended in water and sequentially extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2]

Table 1: Example of Extraction Yields from Aspergillus candidus

Fungal Strain SourceFermentation VolumeCrude Extract SolventCrude Extract YieldReference
Marine Sponge50 LEthyl Acetate50 g[4]
Marine SpongeNot SpecifiedEthyl Acetate120 g[2]
Insect6.0 kg (rice medium)Methanol (after pet. ether)113.5 g[5]

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques to separate compounds based on their physicochemical properties.

Protocol 3: Multi-Step Chromatography

  • Silica Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing polarity (e.g., a gradient of chloroform-methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors.

  • Size-Exclusion Chromatography:

    • Further purify the pooled fractions using size-exclusion chromatography on a Sephadex LH-20 column.[4][5]

    • Elute with a solvent system such as chloroform-methanol (1:1) to separate compounds based on their molecular size.[5]

  • Reversed-Phase Chromatography (MPLC and HPLC):

    • Subject the fractions obtained from Sephadex LH-20 to Medium Pressure Liquid Chromatography (MPLC) using an ODS (C18) column for further separation.[4]

    • The final purification step typically involves semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[4][5]

    • Elute with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to isolate the pure this compound.[3][5]

Table 2: Example of a Final Purification Step

Chromatography TechniqueColumnMobile PhaseFinal Compound YieldReference
Recrystallization-40% (v/v) acetonitrile/water2.71 g[3]
Semi-preparative HPLCNot specifiedMeOH–H₂O (53:47) with 0.01% TFA54.8 mg (dihydroxyterphenyllin)[5]

Visualization of the Isolation Workflow

The following diagram illustrates the complete workflow for the isolation of this compound from Aspergillus candidus.

Isolation_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification A Aspergillus candidus Strain B PDA Plate Culture (28°C, 5 days) A->B C Large-Scale Fermentation (Solid or Liquid, 30-60 days) B->C D Harvest Fungal Culture C->D Harvest E Ultrasonic Extraction (Ethyl Acetate) D->E F Concentration (in vacuo) E->F G Crude Extract F->G H Silica Gel Column Chromatography G->H Fractionation I Sephadex LH-20 (Size Exclusion) H->I J Reversed-Phase MPLC (C18) I->J K Preparative HPLC (C18) J->K L Pure this compound K->L

Caption: Workflow for this compound Isolation.

Signaling Pathways and Logical Relationships

While the direct signaling pathways for this compound biosynthesis are complex and not fully elucidated in the provided context, the logical relationship of the experimental procedure is hierarchical and sequential. The workflow diagram above illustrates this logical process from the starting biological material to the final pure compound. The success of each step is contingent upon the successful completion of the preceding step.

The following diagram illustrates the logical hierarchy of the purification process, emphasizing the progressive refinement of the product.

Purification_Hierarchy A Crude Fungal Extract (Complex Mixture) B Partially Purified Fractions (after Silica Gel Chromatography) A->B Polarity-based Separation C Size-Sorted Fractions (after Sephadex LH-20) B->C Size-based Separation D Highly Enriched Fractions (after Reversed-Phase MPLC) C->D Polarity/Hydrophobicity Separation E Isolated this compound (>95% Purity) D->E High-Resolution Separation

Caption: Logical Hierarchy of the Purification Process.

References

Application Notes and Protocols for the HPLC Purification of Prenylterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin is a naturally occurring para-terphenyl compound isolated from fungi of the Aspergillus genus, notably Aspergillus candidus. As a member of the p-terphenyl class of compounds, this compound and its analogues have garnered significant interest within the scientific community due to their diverse and potent biological activities. These activities include cytotoxic effects against various cancer cell lines, as well as antimicrobial and antioxidant properties. The purification of this compound is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products like this compound from complex fungal extracts. This document provides detailed application notes and standardized protocols for the successful isolation and purification of this compound using reversed-phase HPLC.

Data Presentation

The following tables summarize the chromatographic conditions and results from various studies on the purification of this compound and related p-terphenyls from Aspergillus species.

Table 1: Summary of Semi-Preparative HPLC Conditions for p-Terphenyl Purification

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (tR, min)Reference
4″-deoxy-2′-methoxyterphenyllinWelch XB-C18 (10 µm, 250 x 10 mm)MeOH–H₂O (70:30) with 0.01% TFA4Not Specified[1]
4″-deoxyterphenyllinWelch XB-C18 (10 µm, 250 x 10 mm)MeOH–H₂O (70:30) with 0.01% TFA4Not Specified[1]
3,3″-dihydroxyterphenyllinWelch XB-C18 (10 µm, 250 x 10 mm)MeOH–H₂O (53:47) with 0.01% TFA4Not Specified[1]
Asperterphenyllin ANot SpecifiedMeCN:H₂O (24:78)332.0[2]
Compound 12 (a p-terphenyl)YMC-pack ODS-A (5 µm, 250 x 10 mm)70% MeOH/H₂O47.2[3]
Compound 11 (a p-terphenyl)YMC-pack ODS-A (5 µm, 250 x 10 mm)80% MeOH/H₂O413.6[3]
Compound 13 (a p-terphenyl)YMC-pack ODS-A (5 µm, 250 x 10 mm)80% MeOH/H₂O416.0[3]
Compound 3 (a p-terphenyl)YMC-pack ODS-A (5 µm, 250 x 10 mm)75% MeOH/H₂O410.0[3]
Compound 2 (a p-terphenyl)YMC-pack ODS-A (5 µm, 250 x 10 mm)70% MeOH/H₂O48.7[3]

Experimental Protocols

The purification of this compound from fungal cultures is a multi-step process that typically involves fermentation, extraction, and several stages of chromatography.

Protocol 1: General Multi-Step Purification of p-Terphenyls from Aspergillus candidus

This protocol is a generalized procedure based on common practices for isolating p-terphenyl compounds.

1. Fungal Fermentation and Extraction:

  • Culture the Aspergillus candidus strain in a suitable liquid or solid-state fermentation medium for a designated period (e.g., 30 days) at an optimal temperature (e.g., 28°C) under static conditions.

  • Following incubation, separate the mycelia from the culture broth by filtration.

  • Extract the culture broth multiple times with an organic solvent such as ethyl acetate (EtOAc).

  • Extract the mycelia separately with a more polar solvent like methanol (MeOH), concentrate the extract, and then partition it with EtOAc.

  • Combine all EtOAc extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Preliminary Fractionation by Column Chromatography:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of dichloromethane-methanol).

  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

3. Intermediate Purification using Reversed-Phase Chromatography:

  • Pool fractions containing the compounds of interest and subject them to further separation on a reversed-phase column, such as C18-ODS.

  • Elute with a stepwise or linear gradient of methanol-water or acetonitrile-water.

4. Final Purification by Semi-Preparative HPLC:

  • Subject the enriched fractions to a final purification step using semi-preparative reversed-phase HPLC.

  • Column: A C18 column is commonly used (e.g., Welch XB-C18, 10 µm, 250 x 10 mm or YMC-pack ODS-A, 5 µm, 250 x 10 mm).

  • Mobile Phase: An isocratic or gradient system of methanol-water or acetonitrile-water is typically employed. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) (e.g., 0.01%), can improve peak shape.

  • Flow Rate: A flow rate of 3-4 mL/min is generally used for semi-preparative separations.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 210 nm and 254 nm.

  • Collect the peaks corresponding to this compound and confirm their purity by analytical HPLC and structural identity by spectroscopic methods (NMR, MS).

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound from a fungal source.

HPLC_Purification_Workflow cluster_extraction Extraction cluster_chromatography Chromatographic Purification cluster_analysis Analysis and Final Product Fermentation Fungal Fermentation (Aspergillus candidus) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel C18_Column Reversed-Phase C18 Column Chromatography Silica_Gel->C18_Column Semi_Prep_HPLC Semi-Preparative Reversed-Phase HPLC C18_Column->Semi_Prep_HPLC Pure_Compound Pure this compound Semi_Prep_HPLC->Pure_Compound Analysis Purity Check (Analytical HPLC) & Structure Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the purification of this compound.

References

Application Note: High-Resolution Mass Spectrometry Analysis of Prenylterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prenylterphenyllin is a naturally occurring para-terphenyl compound isolated from fungi such as Aspergillus taichungensis and Aspergillus candidus. Structurally, it is a p-terphenyl core modified with methoxy, hydroxyl, and a prenyl group (3-methylbut-2-en-1-yl).[1] Natural p-terphenyls have garnered significant interest due to their wide range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[2] this compound, in particular, has demonstrated cytotoxic activity, making it a compound of interest in oncology and drug discovery.[2]

Accurate identification and structural characterization are critical for the development of natural products as therapeutic agents. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is an indispensable tool for this purpose, providing precise mass measurements for formula determination and tandem mass spectrometry (MS/MS) for detailed structural elucidation through fragmentation analysis.[3][4]

This application note provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). It outlines the experimental workflow, data analysis, and the characteristic fragmentation patterns of this compound, which are essential for its unambiguous identification in complex matrices.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound standard in LC-MS grade methanol.

  • Working Solution: Serially dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1.0 µg/mL for direct infusion or LC-MS analysis.

  • Matrix Spike (Optional): For analysis in complex matrices (e.g., fungal extract), spike the matrix with the standard solution to the desired concentration and include an unspiked matrix control.

Liquid Chromatography (LC) Method

A UPLC system is recommended for optimal separation and peak resolution.[1][5]

  • LC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    1.0 0.4 95 5
    12.0 0.4 5 95
    14.0 0.4 5 95
    14.1 0.4 95 5

    | 16.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Method
  • MS System: High-resolution QTOF mass spectrometer (e.g., Agilent 6545, Waters Xevo G2-XS, or equivalent).

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive and Negative.

  • Mass Range: 50 - 1000 m/z.

  • Source Parameters (Positive Mode ESI+):

    • Capillary Voltage: 3.5 kV.

    • Nozzle Voltage: 500 V.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

  • Acquisition Mode:

    • MS1 (Full Scan): Acquire full scan data to identify the precursor ions ([M+H]⁺ and [M-H]⁻).

    • MS2 (Tandem MS): Use targeted MS/MS or data-dependent acquisition (DDA) to obtain fragment spectra. Select the precursor ion of this compound (m/z 407.1859 for [M+H]⁺) for collision-induced dissociation (CID).

    • Collision Energy (CID): Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Data Presentation & Results

The molecular formula of this compound is C₂₅H₂₆O₅, with a monoisotopic mass of 406.1780 Da. In positive ion mode ESI, it is detected as the protonated molecule [M+H]⁺ at m/z 407.1859.

Table 1: High-Resolution MS/MS Fragmentation of this compound ([M+H]⁺)
Observed m/zCalculated m/zMass Error (ppm)Proposed FormulaProposed Fragment / Neutral LossRelative Abundance (%)
407.1859407.18531.5C₂₅H₂₇O₅⁺[M+H]⁺100
351.1227351.12270.0C₂₁H₁₉O₅⁺[M+H - C₄H₈]⁺75
339.1226339.1227-0.3C₂₀H₁₉O₅⁺[M+H - C₅H₁₀]⁺45
323.0914323.09140.0C₂₀H₁₅O₄⁺[M+H - C₅H₁₀ - H₂O]⁺30
285.1016285.10160.0C₁₈H₁₃O₄⁺[M+H - C₅H₁₀ - C₂H₄O]⁺20
153.0182153.01820.0C₇H₅O₄⁺Diagnostic Ion from Ring Cleavage15

Note: Relative abundance values are representative and may vary based on instrument conditions.

Visualizations

Experimental Workflow

G Diagram 1: UPLC-QTOF-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A This compound Standard B Dissolve in Methanol A->B C Dilute to Working Solution (1 µg/mL) B->C D Inject into UPLC System C->D E C18 Column Separation D->E F ESI Source Ionization (+/- modes) E->F G QTOF Full Scan (MS1) F->G H Precursor Selection (m/z 407.1859) G->H I Collision-Induced Dissociation (MS2) H->I J Acquire Fragment Ion Spectra I->J K Determine Exact Mass & Elemental Composition J->K L Elucidate Fragmentation Pathway K->L

Caption: Diagram 1: UPLC-QTOF-MS Experimental Workflow.

Proposed Fragmentation Pathway

The fragmentation of this compound is primarily driven by the loss of the labile prenyl group, followed by cleavages of the ether and hydroxyl moieties. The characteristic neutral loss of 56 Da (C₄H₈) is a key diagnostic for the prenyl side chain.[6]

G Diagram 2: Proposed ESI+ Fragmentation Pathway of this compound parent This compound [M+H]⁺ C₂₅H₂₇O₅⁺ m/z 407.1859 frag1 [M+H - C₄H₈]⁺ C₂₁H₁₉O₅⁺ m/z 351.1227 parent->frag1 - C₄H₈ (56 Da) (Prenyl Loss) frag2 [M+H - C₅H₁₀]⁺ C₂₀H₁₉O₅⁺ m/z 339.1226 parent->frag2 - C₅H₁₀ (70 Da) (Prenyl Loss) frag3 [M+H - C₅H₁₀ - H₂O]⁺ C₂₀H₁₅O₄⁺ m/z 323.0914 frag2->frag3 - H₂O (18 Da)

Caption: Diagram 2: Proposed ESI+ Fragmentation Pathway.

References

Application Notes & Protocols: In Vitro Anti-Inflammatory Assay for Prenylterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases.[1][2] Natural compounds, particularly prenylated phenolics, are a significant source of potential anti-inflammatory agents.[3][4][5] Prenylterphenyllin, a compound of interest, is evaluated in this application note for its potential to mitigate inflammatory responses in vitro.

The established model for these assays uses murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, to induce a robust inflammatory response.[6][7][8] This response includes the production of key inflammatory mediators such as nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][9] The activation of signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is central to this process.[10][11][12]

This document provides detailed protocols to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit these key markers and pathways in LPS-stimulated macrophages.

Experimental Workflow

The overall workflow for evaluating the anti-inflammatory properties of this compound involves a series of sequential assays to determine cytotoxicity, and efficacy in reducing inflammatory mediators, and to elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Efficacy Testing (at non-toxic concentrations) cluster_2 Phase 3: Mechanism of Action A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) Determine non-toxic concentrations of this compound A->B C LPS Stimulation & Treatment with this compound B->C Select Concentrations D Nitric Oxide (NO) Assay (Griess Reagent) C->D E Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) C->E F Western Blot Analysis E->F Confirm Mechanism G Protein Expression of iNOS & COX-2 F->G H Analysis of NF-κB and MAPK Signaling Pathways F->H

Caption: Overall experimental workflow for in vitro anti-inflammatory evaluation.

Cell Culture and Treatment Protocol

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in 96-well plates (for MTT and NO assays) or 6-well plates (for ELISA and Western Blot) and allow them to adhere overnight. A typical seeding density is 5 x 10⁴ cells/well for 96-well plates.[13]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Subsequently, stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation period (typically 24 hours for mediator analysis).[7]

    • Include appropriate controls: a vehicle control (cells treated with DMSO or media), an LPS-only control, and a positive control (e.g., a known anti-inflammatory drug).

Cell Viability Assay (MTT Protocol)

This assay determines the cytotoxic effect of this compound to ensure that observed anti-inflammatory effects are not due to cell death.[14][15][16]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15][18]

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Data Presentation: Cell Viability
Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)100 ± 4.5
199.1 ± 5.2
598.5 ± 4.8
1097.2 ± 5.1
2595.8 ± 4.9
5092.3 ± 5.5
10075.4 ± 6.3

Note: Data are representative. Concentrations for subsequent experiments should be chosen where viability is >90%.

Nitric Oxide (NO) Production Assay (Griess Reagent)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[19][20]

  • Sample Collection: After treating cells with this compound and/or LPS for 24 hours, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (Griess Reagent I).

    • Incubate for 5-10 minutes at room temperature, protected from light.[20]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) to each well.[20]

  • Absorbance Measurement: Incubate for another 5-10 minutes at room temperature. A purple color will develop. Measure the absorbance at 540 nm within 30 minutes.[20][21]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Data Presentation: NO Production
TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Vehicle)2.1 ± 0.5-
LPS (1 µg/mL)45.8 ± 3.10
LPS + this compound (5 µM)35.2 ± 2.823.1
LPS + this compound (10 µM)24.6 ± 2.546.3
LPS + this compound (25 µM)15.1 ± 1.967.0

Pro-Inflammatory Cytokine Measurement (ELISA Protocol)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[22][23][24]

  • Sample Collection: Collect cell culture supernatants after 24 hours of treatment with this compound and/or LPS.

  • ELISA Procedure: Perform the assay using commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

  • General Steps:

    • Add standards and samples to wells pre-coated with a capture antibody.

    • Incubate to allow the cytokine to bind.

    • Wash the wells and add a biotinylated detection antibody.[23]

    • Incubate, wash, and then add Streptavidin-HRP (Horseradish Peroxidase).[23]

    • Incubate, wash, and add a substrate solution (e.g., TMB). A colored product will form.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Calculate cytokine concentrations based on the standard curve generated for each specific cytokine.

Data Presentation: Pro-Inflammatory Cytokine Levels
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Vehicle)25 ± 515 ± 410 ± 3
LPS (1 µg/mL)3500 ± 2102800 ± 180850 ± 95
LPS + this compound (25 µM)1250 ± 150980 ± 110320 ± 50

Western Blot Analysis Protocol

Western blotting is used to determine the effect of this compound on the protein expression of iNOS and COX-2, and key proteins in the NF-κB signaling pathway (e.g., p-IκBα, nuclear NF-κB p65).[25][26][27]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer to extract total cellular proteins. For NF-κB analysis, nuclear and cytosolic fractions may need to be separated.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[25][26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ) and normalize to the loading control.

Data Presentation: Relative Protein Expression
TreatmentRelative iNOS ExpressionRelative COX-2 ExpressionRelative Nuclear NF-κB p65
Control (Vehicle)0.1 ± 0.050.1 ± 0.040.2 ± 0.06
LPS (1 µg/mL)1.0 ± 0.001.0 ± 0.001.0 ± 0.00
LPS + this compound (25 µM)0.4 ± 0.080.5 ± 0.070.3 ± 0.05

Signaling Pathway Analysis

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways like NF-κB and MAPK.[10][28]

NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammatory responses.[1][11] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[1][11] this compound may exert its effects by preventing the degradation of IκBα, thereby inhibiting NF-κB nuclear translocation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_cyto NF-κB p65/p50 (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB p65/p50 (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Prenyl This compound Prenyl->IkB Inhibits G cluster_mapk MAPK Activation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPK Kinase Kinases (e.g., TAK1) TLR4->MAPKKK JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK p38 p38 MAPKKK->p38 AP1 AP-1 Activation JNK->AP1 ERK->AP1 Genes Expression of Pro-inflammatory Mediators p38->Genes AP1->Genes Prenyl This compound Prenyl->JNK Inhibits Phosphorylation Prenyl->ERK

References

Application Notes and Protocols for In Vitro Studies of Prenylterphenyllin-Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of Prenylterphenyllin and its analogs, focusing on sensitive cancer cell lines. The protocols detailed below are foundational for assessing the cytotoxic and mechanistic properties of this class of compounds.

Introduction to this compound and its Anticancer Potential

This compound is a naturally occurring p-terphenyl derivative that has demonstrated significant cytotoxic and anti-proliferative activities against a variety of cancer cell lines. As a member of the prenylated p-terphenyl class of compounds, its biological activity is of considerable interest in the field of oncology drug discovery. The lipophilic prenyl group is thought to enhance the compound's interaction with cellular membranes and molecular targets, contributing to its anticancer effects.

Studies on this compound and its close structural analogs, such as Terphenyllin and other synthetic derivatives, suggest a multi-faceted mechanism of action. This includes the induction of apoptosis (programmed cell death), cell cycle arrest, and potentially the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases. A common theme emerging from this research is the involvement of the p53 tumor suppressor pathway, a critical regulator of cell fate in response to cellular stress.

Cell Lines Sensitive to this compound and its Analogs

A growing body of evidence indicates that this compound and related compounds exhibit potent activity against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a valuable resource for selecting appropriate cell models for in vitro studies.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
Eca-109Esophageal carcinoma5.5 - 9.4[1]
HeLaCervical cancer5.5 - 9.4[1]
PANC-1Pancreatic cancer5.5 - 9.4[1]
Bel-7402Hepatocellular carcinoma5.5 - 9.4[1]
KBEpidermoid carcinoma8.5 µg/mL
SH-SY5YNeuroblastoma0.4 - 24.4[1]
MGC-803Gastric cancer0.4 - 24.4[1]
HCT-116Colorectal carcinoma0.4 - 24.4[1]
A549Lung carcinoma0.4 - 24.4[1]
L-02Normal liver0.4 - 24.4[1]
U87Glioblastoma0.4 - 24.4[1]

Table 2: Cytotoxic Activity of Terphenyllin Derivative (CHNQD-00824)

Cell LineCancer TypeIC50 (µM)Reference
Panc-1Pancreatic cancer0.16 - 7.64[2]
HCT116Colon cancer0.16 - 7.64[2]
A549Non-small cell lung cancer0.16 - 7.64[2]
RCC4Renal cancer0.16 - 7.64[2]
HeLaCervical cancer0.16 - 7.64[2]
HepG2Liver cancer0.16 - 7.64[2]
U2OSOsteosarcoma0.16 - 7.64[2]
U251Glioma0.16 - 7.64[2]
DU145Prostate cancer0.16 - 7.64[2]
TE-1Esophageal cancer0.16 - 7.64[2]
BT549Breast cancer0.16[2]
MCF7Breast cancer0.16 - 7.64[2]
HCT8Cecal adenocarcinoma0.16 - 7.64[2]

Postulated Mechanisms of Action and Signaling Pathways

Based on studies of this compound and its close analogs, the following signaling pathways are implicated in its anticancer activity.

Induction of Apoptosis via the p53 Pathway

The parent compound, Terphenyllin, has been shown to induce apoptosis and pyroptosis in a p53-dependent manner in A375 melanoma cells. This pathway likely represents a key mechanism for this compound as well.

Prenylterphenyllin_Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress (e.g., DNA Damage) This compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 BAX_FAS BAX / FAS Upregulation p53->BAX_FAS Mitochondria Mitochondria BAX_FAS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis Prenylterphenyllin_CellCycle_Pathway This compound This compound DNA_Damage_Topo_Inhibition DNA Damage or Topoisomerase Inhibition This compound->DNA_Damage_Topo_Inhibition ATM_ATR ATM/ATR Activation DNA_Damage_Topo_Inhibition->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25c Cdc25c Inactivation Chk1_Chk2->Cdc25c CDK1_CyclinB CDK1/Cyclin B Complex Cdc25c->CDK1_CyclinB Inhibition G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2_M_Arrest Blocked Progression Apoptosis Apoptosis G2_M_Arrest->Apoptosis Experimental_Workflow Start Select Sensitive Cancer Cell Line Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50_Determination Determine IC50 Value Viability_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (at IC50 concentrations) IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Studies->CellCycle_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis Conclusion Conclusion on Anticancer Activity and Mechanism Data_Analysis->Conclusion

References

Application Notes and Protocols for the Synthesis of Prenylterphenyllin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Prenylterphenyllin analogs, a class of naturally occurring p-terphenyls that have demonstrated significant cytotoxic activities. The synthesis of these complex molecules is of considerable interest for further investigation into their therapeutic potential. The protocols outlined below are based on established synthetic strategies for constructing the p-terphenyl core and subsequent functionalization with a prenyl group.

Introduction

This compound and its analogs are a group of prenylated polyhydroxy-p-terphenyls originally isolated from the marine-derived fungus Aspergillus candidus. These compounds have shown potent cytotoxic effects against various cancer cell lines. Their mechanism of action has been linked to the induction of apoptosis and pyroptosis through the upregulation of the p53 signaling pathway, making them attractive lead compounds for the development of novel anticancer agents.[1]

The general synthetic approach involves two key stages: the construction of the highly oxygenated p-terphenyl scaffold and the subsequent introduction of the prenyl moiety. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of the aryl-aryl bonds necessary to create the terphenyl core. Following the assembly of the core structure, a prenyl group can be introduced via methods such as the Friedel-Crafts reaction.

Data Presentation

The following table summarizes the cytotoxic activity of this compound and some of its naturally occurring analogs against human epidermoid carcinoma KB cells.

CompoundStructureIC50 (µg/mL)
This compound8.5
4''-deoxythis compound3.0
4''-deoxyisoterprenin2.5
4''-deoxyterprenin4.5

Experimental Protocols

I. Synthesis of the Polyhydroxylated p-Terphenyl Core via Double Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of related natural p-terphenyls, such as Vialinin A and Terrestrin B, and can be modified for the synthesis of the core of this compound analogs.[2][3] The key strategy is a double Suzuki-Miyaura coupling reaction between a di-halogenated central ring and two equivalents of a suitably protected phenylboronic acid.

Materials:

  • Substituted 1,4-dihalobenzene (e.g., 1,4-dibromo-2,5-dimethoxybenzene)

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous Sodium Carbonate solution)

  • Solvent (e.g., Toluene or a mixture of Dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dihalobenzene (1 equivalent) and the phenylboronic acid (2.2 equivalents) in the chosen solvent system.

  • Degassing: Bubble an inert gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Addition of Catalyst and Base: Add the palladium catalyst (e.g., 0.05 equivalents) and the aqueous base (e.g., 2 M sodium carbonate, 4 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by silica gel column chromatography to obtain the protected p-terphenyl core.

  • Deprotection: If protecting groups (e.g., methoxy groups) are used, they can be removed using standard procedures, such as treatment with boron tribromide (BBr3) in dichloromethane, to yield the polyhydroxylated p-terphenyl.

II. Prenylation of the Polyhydroxylated p-Terphenyl Core

This protocol describes a general method for the introduction of a prenyl group onto a phenolic compound via a Friedel-Crafts alkylation.

Materials:

  • Polyhydroxylated p-terphenyl

  • Prenylating agent (e.g., prenyl bromide or 2-methyl-3-buten-2-ol)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate (BF3·OEt2) or a solid acid catalyst like Amberlyst 15)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the polyhydroxylated p-terphenyl (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Catalyst: Cool the solution in an ice bath and add the Lewis acid catalyst dropwise.

  • Addition of Prenylating Agent: Add the prenylating agent (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time required to complete the reaction (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract and purify the product by silica gel column chromatography to yield the this compound analog.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound analogs.

G cluster_0 Synthesis of p-Terphenyl Core cluster_1 Prenylation 1,4-Dihalobenzene 1,4-Dihalobenzene Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 1,4-Dihalobenzene->Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki-Miyaura Coupling Protected p-Terphenyl Protected p-Terphenyl Suzuki-Miyaura Coupling->Protected p-Terphenyl Deprotection Deprotection Protected p-Terphenyl->Deprotection Polyhydroxylated p-Terphenyl Polyhydroxylated p-Terphenyl Deprotection->Polyhydroxylated p-Terphenyl Friedel-Crafts Alkylation Friedel-Crafts Alkylation Polyhydroxylated p-Terphenyl->Friedel-Crafts Alkylation Prenylating Agent Prenylating Agent Prenylating Agent->Friedel-Crafts Alkylation This compound Analog This compound Analog Friedel-Crafts Alkylation->this compound Analog G Terphenyllin Terphenyllin p53 p53 Terphenyllin->p53 Upregulation BAX BAX p53->BAX Activation FAS FAS p53->FAS Upregulation Mitochondrion Mitochondrion BAX->Mitochondrion Induces release of Caspase-3 Caspase-3 FAS->Caspase-3 Activates (via extrinsic pathway) Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Execution GSDME GSDME Caspase-3->GSDME Cleavage Pyroptosis Pyroptosis GSDME->Pyroptosis Execution

References

Application Notes and Protocols for High-Throughput Screening of Prenylterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin is a naturally occurring prenylated polyhydroxy-p-terphenyl compound isolated from fungi of the Aspergillus genus, such as Aspergillus taichungensis and Aspergillus candidus[1][2]. This class of compounds has garnered interest in drug discovery due to its demonstrated biological activities. Notably, this compound has exhibited cytotoxic effects against various human cancer cell lines, suggesting its potential as an antineoplastic agent[1][2]. Other related prenylated p-terphenyls have also shown antimicrobial properties[3].

The core structure of p-terphenyls consists of a central benzene ring substituted with two phenyl groups[4]. The addition of prenyl groups and other modifications to this scaffold can significantly enhance their biological activity, including cytotoxicity and antimicrobial effects[3][4].

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to further characterize its cytotoxic and potential anticancer activities. The provided protocols are designed to be adaptable for screening compound libraries to identify novel cytotoxic agents or to investigate the cellular mechanisms of this compound.

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound and a related compound against various cancer cell lines. This data is crucial for designing relevant HTS assays and selecting appropriate cell models.

CompoundCell LineActivityIC50 (µM)Reference
This compound AHL-60 (Human promyelocytic leukemia)Cytotoxic1.53 - 10.90[1][4]
A-549 (Human lung carcinoma)Cytotoxic1.53 - 10.90[1][4]
P-388 (Murine leukemia)Cytotoxic1.53 - 10.90[1][4]
4″-dehydro-3-hydroxyterphenyllinP-388 (Murine leukemia)Cytotoxic2.70[4]
Prenylcandidusin BP-388 (Murine leukemia)Cytotoxic1.57[4]

Signaling Pathways

While the precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated, its cytotoxic activity suggests interference with key pathways that regulate cell survival, proliferation, and apoptosis. A generalized diagram of potential target pathways is presented below. High-throughput screening assays can be designed to investigate the effects of this compound on these critical cellular processes.

G Potential Signaling Pathways Targeted by this compound cluster_0 External Stimuli cluster_1 Cell Surface Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Responses Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) Stress Signals Stress Signals Apoptosis Pathway Apoptosis Pathway Stress Signals->Apoptosis Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases (RTKs)->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinases (RTKs)->MAPK/ERK Pathway Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation MAPK/ERK Pathway->Proliferation Apoptosis Apoptosis Apoptosis Pathway->Apoptosis This compound This compound This compound->PI3K/Akt Pathway Inhibition? This compound->MAPK/ERK Pathway Inhibition? This compound->Apoptosis Pathway Activation? G Cell Viability HTS Workflow Start Start Seed cells in 384-well plate Seed cells in 384-well plate Start->Seed cells in 384-well plate End End Incubate for 24h Incubate for 24h Seed cells in 384-well plate->Incubate for 24h Add this compound & controls Add this compound & controls Incubate for 24h->Add this compound & controls Incubate for 48-72h Incubate for 48-72h Add this compound & controls->Incubate for 48-72h Equilibrate plate to room temp Equilibrate plate to room temp Incubate for 48-72h->Equilibrate plate to room temp Add CellTiter-Glo® reagent Add CellTiter-Glo® reagent Equilibrate plate to room temp->Add CellTiter-Glo® reagent Incubate for 10 min Incubate for 10 min Add CellTiter-Glo® reagent->Incubate for 10 min Read luminescence Read luminescence Incubate for 10 min->Read luminescence Data analysis (IC50) Data analysis (IC50) Read luminescence->Data analysis (IC50) Data analysis (IC50)->End G High-Content Imaging HTS Workflow Start Start Seed cells in 384-well imaging plate Seed cells in 384-well imaging plate Start->Seed cells in 384-well imaging plate End End Incubate for 24h Incubate for 24h Seed cells in 384-well imaging plate->Incubate for 24h Add this compound & controls Add this compound & controls Incubate for 24h->Add this compound & controls Incubate for 24-48h Incubate for 24-48h Add this compound & controls->Incubate for 24-48h Add fluorescent dyes Add fluorescent dyes Incubate for 24-48h->Add fluorescent dyes Incubate for 30 min Incubate for 30 min Add fluorescent dyes->Incubate for 30 min Acquire images on high-content imager Acquire images on high-content imager Incubate for 30 min->Acquire images on high-content imager Image analysis (cell count, apoptosis, necrosis) Image analysis (cell count, apoptosis, necrosis) Acquire images on high-content imager->Image analysis (cell count, apoptosis, necrosis) Image analysis (cell count, apoptosis, necrosis)->End

References

Troubleshooting & Optimization

How to increase the yield of Prenylterphenyllin from fungal fermentation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Prenylterphenyllin from fungal fermentation.

Troubleshooting Guide for this compound Fermentation

Low or inconsistent yields of this compound are common challenges in fungal fermentation. This guide addresses specific issues with potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Suboptimal media composition (Carbon/Nitrogen ratio, micronutrients).Systematically evaluate different carbon (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). Employ statistical methods like Plackett-Burman design to screen for key media components.[1]
Inappropriate fermentation parameters (pH, temperature, agitation, aeration).Optimize pH (typically between 6.0-8.0) and temperature (around 25-30°C) for your specific Aspergillus strain.[2] Vary agitation and aeration rates to ensure sufficient oxygen supply without causing excessive shear stress.
Lack of specific precursors for biosynthesis.Supplement the fermentation medium with precursors of the p-terphenyl backbone, such as phenylalanine.[3]
Insufficient fungal biomass.Optimize growth conditions in the initial phase of fermentation to ensure robust mycelial growth before secondary metabolite production begins.
Inconsistent Batch-to-Batch Yield Variability in inoculum quality (spore viability, age).Standardize inoculum preparation by using a consistent spore concentration and age. Store spore suspensions at -80°C for long-term viability.[4]
Inconsistent media preparation.Ensure precise measurement and sterilization of all media components. Use high-quality reagents.
Genetic instability of the fungal strain.Re-isolate single-spore colonies periodically to maintain a genetically homogenous culture.
No this compound Detected Silent biosynthetic gene cluster under standard laboratory conditions.Implement the "One Strain Many Compounds" (OSMAC) approach by varying culture conditions widely (e.g., different media, temperatures, pH levels, co-cultivation).[1][5]
Incorrect analytical method or low sensitivity.Verify the extraction protocol and the sensitivity of the analytical method (e.g., HPLC, LC-MS).
Fungal strain does not produce this compound.Confirm the identity of your fungal strain through molecular methods (e.g., ITS sequencing).
Accumulation of Intermediates/Byproducts Bottleneck in the biosynthetic pathway.Overexpress rate-limiting enzymes in the this compound biosynthetic pathway, if known. Supplement with co-factors required by specific enzymes.
Degradation of this compound.Optimize the harvest time to capture the peak production before degradation occurs. Analyze the stability of this compound under the fermentation conditions.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target for this compound yield improvement?

A1: Significant yield increases are achievable through optimization. For instance, in a related class of p-terphenyls, co-cultivation of an Aspergillus species with its host plant leaves led to an increase in the extract yield from 5.3 g/kg to 9.5 g/kg of the rice medium.[6] Another study on Aspergillus candidus reported a yield of 5.6 grams of terphenyllin from the fermentation in 60 one-liter flasks containing solid rice medium.[7] These values can serve as a benchmark for what is possible with systematic optimization.

Q2: How do I choose the right carbon and nitrogen sources for my fermentation?

A2: The optimal carbon and nitrogen sources are strain-specific. A good starting point is to test a variety of sources. For carbon, common choices include glucose, sucrose, and soluble starch.[2] For nitrogen, yeast extract, peptone, and ammonium salts are frequently used. The carbon-to-nitrogen ratio is also a critical parameter to optimize. A systematic approach, such as a one-factor-at-a-time (OFAT) experiment followed by a response surface methodology (RSM) design, can efficiently identify the optimal combination and concentration.

Q3: Can co-cultivation with other microorganisms or the addition of plant material enhance the yield?

A3: Yes, this is a promising strategy. Co-cultivation can induce the expression of silent biosynthetic gene clusters. A study demonstrated a significant increase in p-terphenyl production by an endophytic Aspergillus species when the leaves of its host plant, Eucommia ulmoides, were added to the fermentation medium.[6] This suggests that chemical signals from the host plant can stimulate secondary metabolite production.

Q4: What is the OSMAC approach and how can I apply it?

A4: The "One Strain Many Compounds" (OSMAC) approach is a strategy to induce the production of novel or cryptic secondary metabolites by cultivating a single microbial strain under a wide range of different conditions.[1][5] You can apply this by systematically altering parameters such as:

  • Media Composition: Use different basal media (e.g., Potato Dextrose Broth, Czapek-Dox Broth) and vary the carbon and nitrogen sources.

  • Physical Parameters: Change the temperature, pH, and agitation speed.

  • Co-cultivation: Grow your fungus with other microorganisms or add sterile plant material.

  • Chemical Elicitors: Add small molecules that can induce secondary metabolism, such as epigenetic modifiers.

Q5: Are there any specific precursors I can feed to the culture to boost this compound production?

A5: The biosynthesis of the p-terphenyl core originates from aromatic amino acids. Therefore, supplementing the culture medium with phenylalanine may increase the availability of the building blocks for this compound synthesis.[3] The prenyl group is derived from the mevalonate pathway, so enhancing the precursor pool for this pathway could also be beneficial.

Experimental Protocols

Protocol 1: Media Optimization using Response Surface Methodology (RSM)
  • Screening of Key Factors:

    • Use a Plackett-Burman design to screen for the most significant media components affecting this compound production. Factors to consider include carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., yeast extract, peptone), and key minerals (e.g., KH2PO4, MgSO4).

  • Central Composite Design (CCD):

    • Based on the screening results, select the 2-3 most significant factors.

    • Design a CCD experiment with these factors at five levels (-α, -1, 0, +1, +α).

    • Run the fermentation experiments in triplicate according to the CCD matrix.

  • Data Analysis:

    • Quantify this compound yield for each experimental run using HPLC or LC-MS.

    • Fit the experimental data to a second-order polynomial equation.

    • Generate response surface plots to visualize the relationship between the variables and the yield.

    • Determine the optimal concentrations of the media components for maximizing this compound production.

Protocol 2: Co-cultivation with Host Plant Material
  • Source and Sterilization of Plant Material:

    • If the producing fungus is an endophyte, collect leaves from its host plant.

    • Surface sterilize the leaves by washing with sterile water, followed by immersion in 70% ethanol for 1 minute, 1% sodium hypochlorite for 5 minutes, and then rinsing with sterile water three times.

    • Dry the sterilized leaves and grind them into a fine powder.

  • Fermentation Setup:

    • Prepare the solid-state fermentation medium (e.g., rice medium).

    • Add the sterilized plant leaf powder to the medium at different concentrations (e.g., 0.5%, 1%, 2% w/w).

    • A control group without plant material should be included.

  • Inoculation and Incubation:

    • Inoculate the media with a standardized spore suspension of the this compound-producing fungus.

    • Incubate under optimal conditions of temperature and humidity.

  • Extraction and Analysis:

    • After the incubation period, extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).

    • Quantify the this compound yield using HPLC or LC-MS and compare the results between the different concentrations of plant material and the control.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_analysis Phase 3: Analysis & Scale-up A Strain Revival & Spore Suspension Preparation B Initial Screening (OSMAC/Plackett-Burman) A->B Inoculation C Response Surface Methodology (RSM) for Media Optimization B->C Identified Key Factors D Co-cultivation/Precursor Feeding Experiments B->D Alternative Strategies E Extraction of Secondary Metabolites C->E D->E F Quantification of this compound (HPLC/LC-MS) E->F G Data Analysis & Identification of Optimal Conditions F->G H Scale-up Fermentation G->H

Caption: Experimental workflow for optimizing this compound production.

troubleshooting_logic Start Low/No this compound Yield CheckCulture Confirm Strain Identity & Viability? Start->CheckCulture CheckMedia Is Media Composition Optimized? CheckCulture->CheckMedia Yes Reisolate Re-isolate Single Spore Colony CheckCulture->Reisolate No CheckParams Are Fermentation Parameters Optimal? CheckMedia->CheckParams Yes OptimizeMedia Perform Media Optimization (RSM) CheckMedia->OptimizeMedia No CheckPathway Is Biosynthetic Pathway Active? CheckParams->CheckPathway Yes OptimizeParams Optimize pH, Temp, Agitation CheckParams->OptimizeParams No OSMAC Apply OSMAC Strategy CheckPathway->OSMAC No Success Improved Yield CheckPathway->Success Yes Reisolate->CheckCulture OptimizeMedia->CheckParams OptimizeParams->CheckPathway PrecursorFeed Add Precursors (e.g., Phenylalanine) OSMAC->PrecursorFeed PrecursorFeed->Success

Caption: Troubleshooting logic for low this compound yield.

p_terphenyl_biosynthesis cluster_precursors Primary Metabolism cluster_core p-Terphenyl Core Biosynthesis cluster_tailoring Tailoring Reactions Phe Phenylalanine Atromentin Atromentin (a terphenylquinone) Phe->Atromentin NRPS-like enzymes TerphenyllinCore Terphenyllin Core Atromentin->TerphenyllinCore Reductive Dehydration Methylation O-Methylation TerphenyllinCore->Methylation Prenylation Prenylation Methylation->Prenylation This compound This compound Prenylation->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Prenylterphenyllin and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Prenylterphenyllin and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution or co-elution of my this compound isomers?

A1: Poor resolution of isomers is a common challenge due to their similar chemical structures and polarities. Several factors could be contributing to this issue:

  • Inadequate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for closely related isomers like this compound. The hydrophobic interactions that govern separation on a C18 phase might be too similar for the isomers.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, plays a crucial role in achieving separation. An incorrect solvent ratio or pH can fail to exploit the subtle differences between the isomers.

  • Gradient Elution Not Optimized: A poorly optimized gradient may not effectively separate compounds that elute closely together. The gradient slope might be too steep, not allowing enough time for the isomers to resolve.

Troubleshooting Steps:

  • Change the Stationary Phase: Consider using a column with a different selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl) are often effective for separating aromatic isomers due to π-π interactions.[1][2][3] C30 columns can also provide enhanced shape selectivity for isomers.

  • Modify the Mobile Phase:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter selectivity.

    • Solvent Strength: Adjust the initial and final concentrations of your organic solvent in the gradient to improve the separation window.

    • Additives: The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution, especially for phenolic compounds.

  • Optimize the Gradient Program:

    • Decrease the Gradient Slope: A shallower gradient provides more time for the isomers to interact with the stationary phase, which can lead to better separation.

    • Introduce Isocratic Holds: Incorporating isocratic segments into your gradient at critical points can help to resolve closely eluting peaks.

Q2: My peaks for this compound and its isomers are tailing. What can I do to improve peak shape?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl groups on this compound, it can lead to inconsistent ionization and peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to distorted peak shapes.

Troubleshooting Steps:

  • Use an End-capped Column: Ensure you are using a high-quality, end-capped column to minimize silanol interactions.

  • Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the phenolic groups and improve peak symmetry.

  • Reduce Injection Volume/Concentration: Try injecting a smaller volume of your sample or diluting it to see if the peak shape improves.

  • Consider a Different Column: Phenyl columns can sometimes reduce tailing for aromatic compounds compared to C18 columns.[3]

Q3: I am observing broad peaks, which is affecting my resolution and sensitivity. What are the likely causes?

A3: Broad peaks can stem from several sources, including issues with the HPLC system, the column, or the method parameters.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

  • Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can lead to poor peak shape.

  • Low Flow Rate: While a lower flow rate can improve resolution, a flow rate that is too low can lead to peak broadening due to diffusion.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the lengths as short as possible.

  • Check Column Health: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, replace the guard column or the analytical column.

  • Optimize Flow Rate: Experiment with slightly higher flow rates to see if peak shape improves without sacrificing resolution.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound isomers.

G start Poor Isomer Separation check_resolution Assess Peak Resolution (Rs < 1.5) start->check_resolution check_peak_shape Assess Peak Shape (Tailing or Broadening) start->check_peak_shape optimize_mobile_phase Optimize Mobile Phase - Change Organic Modifier - Adjust Gradient Slope - Add Acid Modifier check_resolution->optimize_mobile_phase Poor Resolution troubleshoot_tailing Troubleshoot Tailing - Adjust Mobile Phase pH - Reduce Sample Load - Use End-capped Column check_peak_shape->troubleshoot_tailing Tailing Peaks troubleshoot_broadening Troubleshoot Broadening - Minimize Extra-Column Volume - Check for Column Contamination - Optimize Flow Rate check_peak_shape->troubleshoot_broadening Broad Peaks change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl, C30) optimize_mobile_phase->change_column Still Poor Resolution good_separation Good Separation Achieved optimize_mobile_phase->good_separation Resolution Improved change_column->good_separation troubleshoot_tailing->good_separation troubleshoot_broadening->good_separation

Caption: A flowchart for troubleshooting poor HPLC separation of isomers.

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for the separation of this compound and its isomers?

A: Based on the analysis of similar fungal metabolites and terphenyl compounds, a good starting point would be a reverse-phase HPLC method using a Phenyl-Hexyl or Biphenyl column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is recommended. See the detailed experimental protocol below for a specific starting method.

Q: Can I use a standard C18 column for this separation?

A: While it is possible to start with a C18 column, they often provide insufficient selectivity for closely related aromatic isomers.[4] If you are not achieving baseline separation on a C18 column, switching to a stationary phase with a different selectivity mechanism, such as a phenyl-based column, is highly recommended.[1][2][3]

Q: How do I prepare my sample for HPLC analysis?

A: this compound is typically produced by fungi like Aspergillus candidus.[5] A common extraction method involves solvent extraction of the fungal culture. The crude extract should then be filtered through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system. The final extract should be dissolved in a solvent compatible with the initial mobile phase conditions.

Q: What detection wavelength should I use for this compound?

A: Terphenyl compounds generally have strong UV absorbance. A diode array detector (DAD) or a UV detector set at a wavelength around 280 nm is a suitable starting point.[4] It is advisable to run a UV scan of your purified compound to determine the optimal detection wavelength.

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol describes a general method for extracting secondary metabolites, including this compound, from an Aspergillus culture.

  • Culturing: Grow the Aspergillus strain in a suitable liquid or solid medium until sufficient biomass and secondary metabolite production are achieved.

  • Extraction:

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the filtrate with an equal volume of ethyl acetate three times. Combine the organic layers.

    • For solid cultures, macerate the agar and mycelium and extract with ethyl acetate.

  • Drying and Reconstitution: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure. Reconstitute the dried extract in a known volume of methanol or a solvent mixture that matches the initial HPLC mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC injection.

Recommended HPLC Method for this compound Isomer Separation

This method provides a robust starting point for the separation of this compound and its isomers. Optimization may be required based on your specific sample and HPLC system.

  • Column: Phenyl-Hexyl or Biphenyl (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40-70% B

    • 25-30 min: 70-100% B

    • 30-35 min: 100% B (wash)

    • 35-40 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Detection: DAD at 280 nm

Experimental Workflow Diagram

The following diagram outlines the general workflow from sample preparation to data analysis for the HPLC separation of this compound isomers.

G culture Fungal Culture (Aspergillus sp.) extraction Solvent Extraction (Ethyl Acetate) culture->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC Analysis (Phenyl Column) filtration->hplc data_analysis Data Analysis (Peak Integration & Quantification) hplc->data_analysis optimization Method Optimization data_analysis->optimization Suboptimal Results report Reporting data_analysis->report Optimal Results optimization->hplc

References

Overcoming solubility issues of Prenylterphenyllin in aqueous media.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of Prenylterphenyllin's poor solubility in aqueous media. This compound is a naturally occurring para-terphenyl compound with demonstrated cytotoxic activity, making it a molecule of interest for further research.[1][2] However, its hydrophobic nature, characteristic of the p-terphenyl core structure, severely limits its use in biological assays and preclinical studies.[3] This guide offers systematic strategies and detailed protocols to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers (e.g., PBS, cell culture media)?

A1: this compound possesses a large, non-polar p-terphenyl backbone (C₂₅H₂₆O₅), making it inherently hydrophobic (lipophilic).[1] Molecules with high hydrophobicity do not readily form favorable interactions with polar water molecules, leading to very low aqueous solubility. When you introduce a concentrated stock solution (likely in an organic solvent like DMSO) into an aqueous buffer, the organic solvent disperses, and the this compound crashes out of solution, forming a precipitate.[4] This is a common issue for over 40% of new chemical entities in drug discovery.[5][6]

Q2: What is the first and simplest step I should take to solubilize this compound for in vitro experiments?

A2: The most direct first step is the use of a water-miscible organic co-solvent to prepare a high-concentration stock solution, which can then be diluted into your aqueous medium.[7] Dimethyl sulfoxide (DMSO) is the most common choice.

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder.

  • Add a minimal amount of 100% DMSO to dissolve the compound completely. Aim for a high concentration (e.g., 10-50 mM) to minimize the final percentage of DMSO in your experiment.

  • Vortex vigorously until the solution is clear. Gentle warming in a 37°C water bath may assist dissolution.

  • When adding the stock to your aqueous experimental medium, add it dropwise while vortexing or stirring the medium to facilitate rapid dispersion and minimize precipitation.[4]

  • Crucially, ensure the final concentration of the co-solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity. [4]

Q3: My compound still precipitates even when using a DMSO stock. What are my next options?

A3: If simple dilution of a DMSO stock fails, you are encountering the solubility limit in the final aqueous solution. You need to employ more advanced formulation strategies to keep the compound in solution. The choice depends on your experimental needs (e.g., in vitro vs. in vivo, required concentration).

Here is a decision-making workflow to guide your strategy:

G cluster_start cluster_level1 cluster_level2 cluster_end start Start: this compound Precipitates in Aqueous Media cosolvent Strategy 1: Co-solvents (e.g., DMSO, Ethanol, PEG 400) start->cosolvent Simple, for in vitro cyclodextrin Strategy 3: Complexation (e.g., HP-β-Cyclodextrin) start->cyclodextrin Higher solubility, low toxicity nanoparticle Strategy 4: Nanoparticles (e.g., Polymeric Micelles, SLNs) start->nanoparticle For high loading & in vivo delivery surfactant Strategy 2: Surfactants (e.g., Tween® 80, Poloxamers) cosolvent->surfactant If precipitation persists end_vitro Goal: Soluble Formulation for In Vitro Assay cosolvent->end_vitro surfactant->end_vitro cyclodextrin->end_vitro end_vivo Goal: Soluble Formulation for In Vivo Study cyclodextrin->end_vivo nanoparticle->end_vivo

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q4: Can you provide more detail on using co-solvents and surfactants?

A4: Certainly. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[8] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic drugs in their core.[9]

Table 1: Common Solubilizing Excipients for Research Use

Excipient ClassExampleMechanism of ActionTypical Use ConcentrationKey Considerations
Co-solvents DMSO, EthanolReduces solvent polarity.[7]< 0.5% (in final medium)Potential for cytotoxicity at higher concentrations.[4]
Polyethylene Glycol 400 (PEG 400)Water-miscible non-ionic polymer that reduces polarity.1-10%Generally low toxicity; can increase viscosity.[4]
Surfactants Polysorbate 80 (Tween® 80)Forms micelles to encapsulate the drug.[4]0.01-1%Can interfere with some cellular assays; check for biocompatibility.
Poloxamer 407Forms micelles; thermosensitive properties.[10]0.1-5%Biocompatible and widely used in pharmaceutical formulations.
Q5: What are cyclodextrins and how can they help with this compound solubility?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like this compound, into their central cavity, forming a water-soluble "inclusion complex".[12][13] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[14]

Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used due to the appropriate size of their cavity for many drug molecules.[13]

G cluster_process Cyclodextrin Inclusion Complex Formation P This compound (Hydrophobic) P_plus_CD + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Table 2: Comparison of Common Cyclodextrins

Cyclodextrin TypeCavity Diameter (Å)Aqueous Solubility (g/100mL)Common Use
α-Cyclodextrin 4.7 - 5.314.5Small molecules
β-Cyclodextrin 6.0 - 6.51.85Most commonly used, fits many drugs.[13]
γ-Cyclodextrin 7.5 - 8.323.2Larger molecules
HP-β-Cyclodextrin 6.0 - 6.5> 60High solubility, low toxicity, often preferred.[13]
(Data sourced from[11])
Q6: For in vivo studies, what are the most robust formulation strategies?

A6: For in vivo applications, you need a formulation that is not only soluble but also biocompatible, stable in circulation, and non-toxic. Nanoparticle-based systems are a leading strategy for this purpose.[15][16] These systems encapsulate the hydrophobic drug in a sub-micron-sized particle, improving both solubility and pharmacokinetic properties.[5][17]

Two common methods for preparing drug nanoparticles are:

  • Nanoprecipitation (Solvent Displacement): The drug is dissolved in a water-miscible organic solvent (e.g., acetone). This solution is then rapidly injected into an aqueous solution (an anti-solvent) containing a stabilizer (e.g., a surfactant like Poloxamer). The rapid solvent change causes the drug to precipitate into stable nanoparticles.[18]

  • Emulsification-Solvent Evaporation: The drug is dissolved in a water-immiscible organic solvent (e.g., dichloromethane). This is then emulsified in an aqueous solution containing a stabilizer to form fine oil droplets. The organic solvent is then removed by evaporation, leaving behind solid drug-loaded nanoparticles.[19]

These techniques can be used to create various types of nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles (SLNs), which are well-suited for systemic drug delivery.[17]

Troubleshooting Guide

Problem EncounteredPotential CauseRecommended Solution(s)
Compound won't dissolve in pure DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming (37-50°C) and sonication can also help.
Precipitate forms immediately upon adding stock to aqueous media. Exceeding the aqueous solubility limit; "crashing out".1. Decrease the final concentration of this compound.[4]2. Add the stock solution more slowly while vigorously stirring the media.[20]3. Pre-add a solubilizing agent (e.g., 0.1% Tween® 80 or 1% HP-β-CD) to the aqueous media before adding the drug stock.
Media becomes cloudy or turbid over time. Slow precipitation or formation of aggregates.The formulation is not stable. This indicates the need for a stronger solubilization method, such as moving from co-solvents to cyclodextrin complexation or a nanoparticle formulation.[18]
High background or altered cell behavior in in vitro assay. Cytotoxicity or interference from the solubilizing agent.1. Run a vehicle control (medium + solubilizing agent, no drug) to assess the agent's effect.[21]2. Lower the concentration of the co-solvent or surfactant.[4]3. Switch to a more biocompatible solubilizer, like HP-β-CD.[13]
Inconsistent results between experiments. Variability in formulation preparation.Standardize the protocol. Ensure all components are fully dissolved and uniformly mixed. Use sonication to ensure homogeneity of solutions like self-assembling peptides or cyclodextrins.[20]

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol uses the kneading method, which is simple and effective for laboratory-scale preparations.[13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (1:1 v/v) solution

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Weigh the appropriate amounts of this compound and HP-β-CD and place them in a glass mortar.

  • Mix the powders thoroughly with the pestle for 5 minutes.

  • Add the ethanol/water solution dropwise to the powder mixture while continuously triturating (kneading) with the pestle. Add just enough liquid to form a thick, homogenous paste.

  • Continue kneading the paste vigorously for 45-60 minutes.

  • Transfer the paste to a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved (typically 24-48 hours). Alternatively, dry in a vacuum desiccator.

  • Scrape the dried complex and grind it into a fine powder using the mortar and pestle.

  • Store the resulting powder in a tightly sealed container, protected from light and moisture. This powder can now be directly dissolved in aqueous media to the desired concentration.

Protocol 2: Formulation of this compound Nanoparticles via Nanoprecipitation

This protocol provides a general method for creating stabilized drug nanoparticles.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Anti-Solvent) org_sol 1. Dissolve this compound in Acetone mix 3. Rapidly inject Organic Phase into stirring Aqueous Phase org_sol->mix aq_sol 2. Prepare aqueous solution with stabilizer (e.g., Poloxamer) aq_sol->mix nano 4. Nanoparticles form spontaneously mix->nano evap 5. Remove organic solvent (e.g., rotary evaporation) nano->evap final Result: Aqueous Nanosuspension evap->final

Caption: Workflow for preparing nanoparticles via the nanoprecipitation method.

Materials:

  • This compound

  • Acetone (or another water-miscible organic solvent)

  • Purified water (e.g., Milli-Q)

  • A stabilizer (e.g., Poloxamer 407, Tween® 80)

  • Magnetic stirrer and stir bar

  • Syringe and needle

Procedure:

  • Prepare the Organic Phase: Dissolve this compound in acetone to a concentration of 1-5 mg/mL. Ensure it is fully dissolved.

  • Prepare the Aqueous Phase: Dissolve the stabilizer in purified water at a concentration of 0.1-1% (w/v). For example, 100 mg of Poloxamer 407 in 10 mL of water.

  • Nanoprecipitation: Place the aqueous phase in a beaker on a magnetic stirrer and stir vigorously. Draw the organic phase into a syringe. Rapidly inject the organic phase into the center of the vortex of the stirring aqueous phase. A milky-white suspension should form instantly. The ratio of aqueous to organic phase should be high, typically 10:1.

  • Solvent Removal: Allow the suspension to stir at room temperature for 2-4 hours in a fume hood to let the acetone evaporate. For faster removal, a rotary evaporator can be used.

  • Characterization (Optional but Recommended): The resulting nanosuspension should be characterized for particle size and distribution using Dynamic Light Scattering (DLS).

  • The final nanosuspension can be used directly or lyophilized into a powder for long-term storage after adding a cryoprotectant.[19]

References

Stability of Prenylterphenyllin in DMSO and other organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of prenylterphenyllin in DMSO and other organic solvents. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is not currently available in the public domain. The information provided here is based on general principles of chemical stability, the behavior of structurally related phenolic and terphenyl compounds, and standard laboratory practices. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many phenolic compounds, including those with a terphenyl scaffold. While specific solubility data for this compound is limited, related compounds like p-terphenyl are slightly soluble in DMSO, often requiring heating or sonication to fully dissolve[1]. For initial stock solutions, high-purity, anhydrous DMSO is recommended to minimize potential degradation.

Q2: How should I store this compound stock solutions in DMSO?

A2: For long-term storage, it is advisable to store this compound stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound over time[2][3]. Studies on a wide range of compounds have shown that many are stable to multiple freeze-thaw cycles when dissolved in DMSO[2][3].

Q3: Can I store this compound solutions at room temperature or 4°C?

A3: While some compounds in DMSO are stable for extended periods at room temperature or 4°C, it is not the recommended practice for long-term storage of a research compound like this compound[2][4]. For short-term use (e.g., during the course of an experiment), keeping the solution on ice or at 4°C is generally acceptable. However, for storage longer than a few days, freezing is recommended to minimize the risk of degradation.

Q4: Is this compound sensitive to light or air?

A4: Phenolic compounds can be sensitive to light and air (oxidation). To mitigate this, it is best practice to store solutions in amber vials or vials wrapped in aluminum foil to protect them from light. Purging the vial with an inert gas like argon or nitrogen before sealing can also help to prevent oxidation.

Q5: What other organic solvents can be used for this compound?

A5: Besides DMSO, other polar aprotic solvents might be suitable for dissolving this compound, although experimental verification is necessary. Based on the solubility of the parent p-terphenyl structure, other potential solvents could include chloroform[1]. The solubility of a related cardiovascular drug, 6-phenylpyridazin-3(2H)-one, was found to be high in DMSO, polyethylene glycol-400 (PEG-400), and Transcutol®, while being sparingly soluble in alcohols like ethanol and methanol[5]. It is crucial to determine the solubility and stability in any alternative solvent before use in biological assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the stock solution upon thawing. The compound's solubility limit may have been exceeded, or the solvent may have absorbed water, reducing solubility.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution. Ensure you are using anhydrous DMSO.
Inconsistent results in biological assays. The compound may be degrading in the assay medium or due to repeated freeze-thaw cycles of the stock solution.Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Assess the stability of this compound in your specific cell culture or assay buffer over the time course of your experiment.
Loss of compound activity over time. This could be due to chemical degradation of this compound in the stock solution.If you suspect degradation, it is advisable to analyze the purity of your stock solution using methods like HPLC or LC-MS. Compare the results with a freshly prepared solution or a previously validated batch.
Color change observed in the stock solution. Oxidation or other degradation pathways can sometimes lead to a change in the solution's color.A color change is a strong indicator of potential degradation. The solution should be discarded, and a fresh stock should be prepared. Store solutions protected from light and air.

Experimental Protocols

Protocol: General Procedure for Assessing this compound Stability in an Organic Solvent

This protocol outlines a general method for determining the stability of this compound in a chosen organic solvent over time.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO)

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Storage locations at controlled temperatures (e.g., -20°C, 4°C, room temperature)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).

  • Aliquot the Solution: Dispense the stock solution into multiple amber vials.

  • Initial Analysis (Time Zero): Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial purity and concentration. This will serve as the baseline (T=0) measurement.

  • Storage: Store the aliquots at the desired temperatures (e.g., -20°C, 4°C, and room temperature). Protect from light.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage temperature.

  • Sample Analysis: Allow the aliquot to come to room temperature and analyze by HPLC or LC-MS under the same conditions as the T=0 sample.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the peak area or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Data Presentation: Stability of this compound in DMSO

While specific data is unavailable, the following table template can be used to record and present your experimental stability data.

Storage TemperatureTime Point% this compound Remaining (by HPLC)Observations (e.g., color change, precipitation)
-20°C0100%Clear, colorless solution
1 Week
1 Month
3 Months
4°C0100%Clear, colorless solution
1 Week
1 Month
3 Months
Room Temperature0100%Clear, colorless solution
1 Week
1 Month
3 Months

Visualizations

Experimental Workflow for Compound Stability Assessment

G Workflow for Assessing Compound Stability cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Amber Vials prep_stock->aliquot t0_analysis T=0 Analysis (HPLC/LC-MS) aliquot->t0_analysis Baseline storage Store Aliquots at Different Temperatures (-20°C, 4°C, RT) aliquot->storage tp_analysis Time-Point Analysis (e.g., 1, 4, 12 weeks) storage->tp_analysis data_analysis Data Analysis: Compare to T=0 tp_analysis->data_analysis stable Stable data_analysis->stable >95% Remaining unstable Unstable data_analysis->unstable <95% Remaining or New Peaks Appear

Caption: A flowchart outlining the key steps for evaluating the stability of a compound in a given solvent.

References

Preventing degradation of Prenylterphenyllin during extraction and storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Prenylterphenyllin during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a para-terphenyl natural product isolated from fungi such as Aspergillus taichungensis. It exhibits promising biological activities, including cytotoxic, antimicrobial, and antioxidant effects, making it a compound of interest for drug development.[1] Maintaining its structural integrity is crucial for obtaining accurate and reproducible results in biological assays and for ensuring the therapeutic efficacy of any potential drug candidates. Degradation can lead to a loss of activity and the formation of impurities with unknown toxicological profiles.

Q2: What are the main factors that can cause degradation of this compound?

Based on the chemical nature of prenylated phenols, the primary factors that can induce degradation of this compound are:

  • pH: Both acidic and basic conditions can catalyze hydrolysis and oxidation reactions.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Many polyphenols are heat-labile.[4][5]

  • Light: Exposure to UV light can induce photodegradation.[6][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially for phenolic compounds.

  • Enzymes: Endogenous enzymes from the source organism (e.g., oxidases) can degrade the compound if not properly inactivated during extraction.

Q3: Which solvents are recommended for the extraction of this compound?

Common solvents used for the extraction of fungal secondary metabolites, including p-terphenyls, are ethyl acetate (EtOAc), methanol (MeOH), and dichloromethane (DCM).[8] The choice of solvent can impact extraction efficiency and the stability of the target compound. It is advisable to use high-purity solvents and to minimize extraction times to reduce the risk of solvent-mediated decomposition.

Q4: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C. Storage at room temperature can lead to significant degradation of fungal secondary metabolites.

  • Light: Protect from light by using amber-colored vials or by storing in the dark.

  • Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Store as a dry, solid powder rather than in solution. If storage in solution is necessary, use a non-reactive, dry solvent and store at -80°C.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete Cell Lysis Ensure thorough grinding of the fungal mycelium, preferably in liquid nitrogen, to break the cell walls and allow for efficient solvent penetration.
Suboptimal Solvent Choice Experiment with different solvent systems (e.g., ethyl acetate, methanol, or a mixture) to find the most effective one for your specific fungal strain and culture conditions.
Degradation During Extraction Minimize extraction time and avoid high temperatures. Consider performing the extraction at a lower temperature (e.g., 4°C).
Emulsion Formation If an emulsion forms during liquid-liquid extraction, try adding a small amount of a different organic solvent, centrifuging the mixture, or filtering through a phase separation paper.[9]
Issue 2: Appearance of Unknown Peaks in HPLC/UPLC-MS Analysis of Extracted Sample
Possible Cause Troubleshooting Step
Degradation of this compound This is a strong indicator of degradation. Review your extraction and storage protocols. Key factors to check are temperature, pH, and exposure to light and air.
Contamination Ensure all glassware is scrupulously clean and use high-purity solvents to avoid introducing contaminants.
Co-extraction of Impurities Optimize the extraction solvent and consider a preliminary purification step, such as solid-phase extraction (SPE), to remove interfering compounds.
Issue 3: Loss of Biological Activity of Stored this compound
Possible Cause Troubleshooting Step
Degradation During Storage This is the most likely cause. Immediately re-analyze the sample by HPLC or UPLC-MS to check for the presence of the intact compound and any degradation products. Review and improve your storage conditions (see FAQ Q4).
Repeated Freeze-Thaw Cycles Aliquot the sample into smaller volumes to avoid multiple freeze-thaw cycles, which can accelerate degradation.
Solvent Reactivity If stored in solution, the solvent may be reacting with the compound. Evaporate the solvent under a stream of nitrogen and store the compound as a dry powder.

Data on Stability of Related Phenolic Compounds

The following tables summarize stability data for phenolic compounds with structural similarities to this compound. This data can be used as a general guide, but it is recommended to perform specific stability studies for this compound.

Table 1: Effect of Temperature on the Stability of Phenolic Compounds

CompoundTemperature (°C)Duration (hours)Degradation (%)Reference
Catechin100415-30[10]
Gallic Acid100415-30[10]
Vanillic Acid100415-30[10]
Fungal Metabolites (General)Room Temperature11 monthsup to 83

Table 2: Effect of pH on the Stability of Phenolic Compounds

CompoundpH ConditionObservationReference
Caffeic AcidHigh pHUnstable
Chlorogenic AcidHigh pHUnstable
Gallic AcidHigh pHUnstable
Ferulic AcidpH 3-11Stable
(-)-CatechinpH 3-11Stable

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Aspergillus Culture
  • Harvesting: Harvest the fungal mycelium from the solid or liquid culture medium.

  • Lyophilization: Freeze-dry the mycelium to remove water, which can interfere with extraction and promote degradation.

  • Grinding: Grind the lyophilized mycelium into a fine powder using a mortar and pestle with liquid nitrogen. This ensures efficient cell disruption.

  • Extraction:

    • Suspend the powdered mycelium in ethyl acetate (EtOAc) at a ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with continuous stirring for 4-6 hours. To minimize thermal degradation, the extraction can be carried out at 4°C.

    • Repeat the extraction process three times with fresh solvent.

  • Filtration and Concentration:

    • Combine the EtOAc extracts and filter to remove the mycelial debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying and Storage:

    • Dry the crude extract completely under a stream of nitrogen gas.

    • Store the dried extract at -20°C or -80°C in a desiccated, light-protected container.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general method that should be optimized and validated for your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Start with a low percentage of A and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be: 0-20 min, 10-90% A; 20-25 min, 90% A; 25-30 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to monitor peak purity).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Visualizations

Extraction_Workflow Figure 1. General Workflow for this compound Extraction Harvest Harvest Fungal Mycelium Lyophilize Lyophilize Harvest->Lyophilize Grind Grind with Liquid N2 Lyophilize->Grind Extract Extract with Ethyl Acetate Grind->Extract Filter Filter Extract->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Dry Dry Under N2 Concentrate->Dry Store Store at -80°C Dry->Store

Caption: Figure 1. General Workflow for this compound Extraction

Degradation_Pathways Figure 2. Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation (O2, Light) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Degradation_Products Degradation Products (e.g., Quinones, Cleavage Products) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Figure 2. Potential Degradation Pathways of this compound

Troubleshooting_Logic Figure 3. Troubleshooting Logic for this compound Degradation Problem Problem Identified: Low Yield or Extra Peaks Check_Extraction Review Extraction Protocol Problem->Check_Extraction Check_Storage Review Storage Conditions Problem->Check_Storage Optimize_Solvent Optimize Solvent Check_Extraction->Optimize_Solvent Control_Temp Control Temperature Check_Extraction->Control_Temp Control_pH Control pH Check_Extraction->Control_pH Check_Storage->Control_Temp Protect_Light Protect from Light Check_Storage->Protect_Light Inert_Atmosphere Use Inert Atmosphere Check_Storage->Inert_Atmosphere Solution Improved Stability and Purity Optimize_Solvent->Solution Control_Temp->Solution Protect_Light->Solution Inert_Atmosphere->Solution Control_pH->Solution

Caption: Figure 3. Troubleshooting Logic for this compound Degradation

References

Minimizing batch-to-batch variability in Prenylterphenyllin isolation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the isolation of Prenylterphenyllin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

A1: this compound is a naturally occurring p-terphenyl compound.[1] It is a secondary metabolite primarily isolated from fungi, particularly species of Aspergillus, such as Aspergillus taichungensis and Aspergillus candidus.[1][2] These compounds, including this compound, are known for their cytotoxic activities against various cancer cell lines.[3][4]

Q2: What are the main causes of batch-to-batch variability in this compound isolation?

A2: Batch-to-batch variability in the isolation of fungal secondary metabolites like this compound can be attributed to several factors:

  • Biological Variability: Inherent genetic and physiological differences between fungal strains can lead to inconsistent production of secondary metabolites.[5]

  • Culture Conditions: Minor variations in fermentation parameters such as temperature, pH, aeration, and nutrient composition can significantly impact the yield and profile of secondary metabolites.[6][7]

  • Raw Material Quality: The quality and consistency of the media components and any plant material used in solid-state fermentation can affect fungal metabolism.

  • Extraction and Purification Efficiency: Inconsistencies in extraction times, solvent polarity, and chromatographic procedures can lead to variable recovery and purity of the final product.

Q3: What analytical techniques are recommended for monitoring this compound during isolation?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis of this compound and other p-terphenyls.[8][9][10][11] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid screening of fractions during column chromatography. For structural confirmation and identification of impurities, Mass Spectrometry (MS) coupled with chromatography (LC-MS) is highly recommended.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation of this compound.

Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Fungal Culture Conditions Review and optimize fermentation parameters. Key factors include temperature (typically 25-28°C), pH of the medium, and incubation time (often several weeks for static cultures).[6][7] Consider screening different strains of the producing fungus, as secondary metabolite production can be highly strain-specific.[5]
Inefficient Extraction Ensure the fungal biomass is thoroughly extracted. Multiple extractions (typically 3 times) with a suitable solvent like ethyl acetate are recommended.[13] Sonication can be used to improve the extraction efficiency.
Degradation of this compound p-Terphenyls can be sensitive to acidic conditions. If using silica gel for chromatography, consider deactivating it with a small percentage of a base like triethylamine in the eluent to prevent degradation of acid-sensitive compounds.[14]
Incorrect Fractions Collected Carefully monitor the column chromatography using TLC or HPLC to ensure the fractions containing this compound are not discarded.
Poor Chromatographic Separation
Potential Cause Troubleshooting Steps
Inappropriate Solvent System Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities on a TLC plate first. A good starting point for silica gel chromatography is a gradient of hexane and ethyl acetate or dichloromethane and methanol. For HPLC, a gradient of water and acetonitrile or methanol is commonly used.[8][9][10][11]
Co-eluting Impurities Aspergillus cultures produce a wide range of secondary metabolites, and some may have similar polarities to this compound, leading to co-elution.[12][15][16][17] Employing multiple chromatographic techniques with different separation principles (e.g., normal-phase silica gel, size-exclusion with Sephadex LH-20, and reverse-phase HPLC) is crucial for isolating pure compounds.[13][18]
Column Overloading Do not exceed the loading capacity of your chromatography column. Overloading leads to broad peaks and poor separation. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude extract.[19]
Improper Column Packing Ensure the chromatography column is packed uniformly to avoid channeling, which results in poor separation. The silica gel should be packed as a slurry in the initial mobile phase.[19][20][21]

Data Presentation: Comparative Yields of p-Terphenyls from Fungal Cultures

The following table summarizes the yields of various p-terphenyl compounds, including this compound, from different fungal sources as reported in the literature. This data illustrates the typical yield range and inherent variability.

Compound Fungal Source Culture Type Yield Reference
This compound A-CAspergillus taichungensis ZHN-7-07Static liquidNot specified--INVALID-LINK--
Asperterphenyllins A–FAspergillus candidus LDJ-5Static liquid (50 L)50 g crude extract--INVALID-LINK--
New p-TerphenylAspergillus sp. GZWMJZ-055Solid rice medium423.5 g crude extract from 100 flasks--INVALID-LINK--
Prenylated p-TerphenylAspergillus candidus F23967Fermentation (20 L)2.71 g purified compound--INVALID-LINK--

Experimental Protocols

Fungal Fermentation

A representative protocol for the production of this compound from an Aspergillus species.

  • Strain: Aspergillus sp. (e.g., A. candidus, A. taichungensis)

  • Seed Culture: Inoculate the fungal strain into a liquid seed medium (e.g., potato dextrose broth). Incubate at 28°C on a rotary shaker for 2-3 days.

  • Production Culture: Transfer the seed culture to a larger volume of production medium. This can be a liquid medium in flasks for static culture or a solid substrate like rice.

  • Incubation: Incubate the production culture at room temperature under static conditions for 30 days.

Extraction and Preliminary Fractionation
  • Extraction: After incubation, exhaustively extract the entire culture (both mycelia and broth) with ethyl acetate (EtOAc) three times.

  • Concentration: Combine the EtOAc extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be dissolved in a suitable solvent and subjected to liquid-liquid partitioning to separate compounds based on polarity.

Chromatographic Purification

A multi-step chromatographic procedure is typically required for the isolation of pure this compound.

  • Step 1: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (200-300 mesh).

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane) and pour it into the column.

    • Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

    • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Monitoring: Collect fractions and monitor them by TLC to identify those containing the target compound.

  • Step 2: Size-Exclusion Chromatography

    • Stationary Phase: Sephadex LH-20.

    • Elution: Use a solvent system like methanol/dichloromethane (1:1) to further separate the fractions obtained from the silica gel column.

  • Step 3: Preparative HPLC

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of methanol or acetonitrile in water is typically employed.

    • Detection: Use a UV detector to monitor the elution of the compounds.

    • Purification: Collect the peak corresponding to this compound.

Visualizations

Experimental Workflow for this compound Isolation

G Figure 1: General workflow for this compound isolation. A Fungal Culture (Aspergillus sp.) B Fermentation (Liquid or Solid-State) A->B C Extraction (Ethyl Acetate) B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Fraction Collection (TLC Monitoring) E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC (C18 Column) G->H I Pure this compound H->I

Caption: General workflow for this compound isolation.

Troubleshooting Logic for Low Yield

G Figure 2: Troubleshooting logic for low yield of this compound. Start Low or No Yield of this compound Q1 Were fermentation conditions optimal? Start->Q1 Sol1 Optimize culture media, temperature, and incubation time. Q1->Sol1 No Q2 Was the extraction process efficient? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Increase extraction repetitions. Use sonication. Q2->Sol2 No Q3 Is the compound degrading during purification? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Check stability on silica (TLC). Deactivate silica if necessary. Q3->Sol3 Yes End Review analytical data and fraction collection. Q3->End No A3_Yes Yes A3_No No Sol3->Q3

Caption: Troubleshooting logic for low yield of this compound.

Note: As this compound's mechanism of action on signaling pathways is relevant to its biological activity rather than its isolation, diagrams focusing on the experimental and troubleshooting workflows have been provided as they are more pertinent to minimizing batch-to-batch variability in its isolation.

References

Improving the purity of Prenylterphenyllin samples for biological testing.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the purity of Prenylterphenyllin samples intended for biological testing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high purity essential for biological testing?

This compound is a naturally occurring para-terphenyl compound isolated from fungi, most notably from species like Aspergillus taichungensis and Aspergillus candidus.[1] It has demonstrated cytotoxic activity against various cancer cell lines, making it a compound of interest for oncology research.[1][2]

High purity (>95-99%) is critical for biological assays for several reasons:

  • Accurate Results: Impurities, which are often structurally similar compounds, can possess their own biological activities (agonistic, antagonistic, or toxic).[2] This can confound experimental results, leading to false positives or negatives and an inaccurate assessment of the compound's true potency and mechanism of action.

  • Reproducibility: The type and amount of impurities can vary between batches, leading to poor reproducibility of biological data.

  • Safety and Toxicity: Uncharacterized impurities can introduce cytotoxic effects unrelated to the compound of interest, masking the true therapeutic window.

  • Mechanism of Action Studies: To confidently attribute a biological effect, such as the inhibition of pyrimidine biosynthesis, to this compound, the sample must be free of confounding substances.[3]

Q2: What are the most common impurities found in this compound samples?

Impurities in a this compound sample typically originate from its natural source and the subsequent extraction and purification process.[4]

  • Biosynthetic Analogs: The source fungus often produces a range of structurally related p-terphenyls, which are the most common and challenging impurities to remove. These can include isomers, precursors, or derivatives with different hydroxylation, methylation, or prenylation patterns.[5][6]

  • Extraction Solvents: Residual solvents used during extraction (e.g., ethyl acetate, methanol, hexane, chloroform) are common process-related impurities.[7][8][9]

  • Culture Media Components: If the extraction is not selective, components from the fungal growth medium can be carried over.[6]

  • Degradation Products: this compound, like many phenolic compounds, can be susceptible to oxidative degradation, leading to the formation of quinone-type or other degradation products.[4]

Q3: What is the recommended purity level for in vitro biological assays?

While the exact requirement can vary by assay sensitivity, a general guideline for quantitative biological testing, such as determining IC₅₀ values, is a purity level of ≥95% . For more sensitive assays or mechanism-of-action studies, a purity of ≥98% or even ≥99% is highly recommended to ensure data integrity. Purity should be assessed using a combination of orthogonal analytical methods.[10]

Q4: Which analytical techniques are best for assessing the purity of my this compound sample?

No single technique is sufficient. A combination of methods is required for comprehensive purity assessment and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative results on the percentage of the main compound versus impurities.[11][12] A purity analysis is typically run with a UV detector.

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), it confirms the molecular weight of the main peak and provides mass information on impurities.[11] High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound.[13] Quantitative NMR (qNMR) can also be used as a powerful orthogonal method for absolute purity determination.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for confirming the presence of key functional groups in the molecule.[11]

Section 2: Troubleshooting Guides for Purification

Problem 1: My initial chromatography step results in many overlapping peaks or broad bands.

This issue suggests that the chosen chromatography conditions are not optimal for resolving this compound from closely related impurities.

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the mobile phase is either too high (eluting everything quickly) or too low (causing poor migration). Perform TLC or analytical HPLC analysis to screen for a solvent system that provides better separation (Rf value of ~0.3 for TLC).
Column Overload Too much crude extract was loaded onto the column, exceeding its separation capacity. Reduce the sample load to 1-5% of the stationary phase weight.
Poor Sample Preparation The crude sample was not fully dissolved or contained particulates, leading to uneven application and band broadening. Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase and filter it before loading.
Wrong Stationary Phase Silica gel may not be the ideal stationary phase if impurities have very similar polarities. Consider alternative stationary phases like reversed-phase C18 silica, or size-exclusion chromatography (e.g., Sephadex LH-20).[9]

Problem 2: My sample appears pure by one method (e.g., TLC) but shows impurities in another (e.g., HPLC-MS).

This is a common issue highlighting the need for orthogonal analytical methods.

Possible CauseRecommended Solution
Co-eluting Impurity An impurity has the same retention factor (Rf) as your compound under the specific TLC conditions. TLC has lower resolution than HPLC.[14]
Non-UV Active Impurity The impurity does not have a chromophore and is invisible under UV light used for TLC visualization but is detectable by MS. Use a universal staining agent for TLC (e.g., potassium permanganate) to visualize all spots.
Isomeric Impurity The impurity is an isomer with a very similar polarity and structure, making it difficult to separate. Develop a more selective preparative HPLC method, potentially using a different column chemistry (e.g., a phenyl-hexyl column instead of C18).

Problem 3: My compound will not crystallize, even after successful chromatographic purification.

Crystallization requires high purity and the right conditions. Failure to crystallize can be due to several factors.

Possible CauseRecommended Solution
Residual Impurities Even small amounts of impurities (<5%) can inhibit crystal lattice formation.[15] Attempt a final purification step with preparative HPLC.
Incorrect Solvent Choice The ideal crystallization solvent should dissolve the compound when hot but not when cold.[16] Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane).
Supersaturation Issues The solution is not sufficiently supersaturated, or it is too supersaturated, leading to oiling out or amorphous precipitation. Try slow evaporation, vapor diffusion, or layering an anti-solvent to achieve slow, controlled supersaturation.[17]
Amorphous Nature While many p-terphenyls are crystalline, your specific batch or form may be amorphous. If crystallization fails repeatedly, high-purity amorphous solid obtained from lyophilization or solvent evaporation after a final HPLC step is acceptable.

Section 3: Experimental Protocols

Protocol 1: General Extraction from Aspergillus Culture

This protocol is a general guide based on methods for extracting p-terphenyls from fungal cultures.[6][7][18]

  • Harvesting: After incubation (e.g., 30-60 days), harvest the entire solid rice medium or fungal broth.[6][9]

  • Initial Extraction: Macerate and extract the culture material multiple times (3x) with a large volume of ethyl acetate (EtOAc) at room temperature, using sonication to improve efficiency.[7]

  • Concentration: Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

  • Liquid-Liquid Partitioning (Optional): Dissolve the crude extract in methanol (MeOH) and perform a liquid-liquid extraction against a non-polar solvent like petroleum ether or hexane. This removes highly non-polar impurities like fats and lipids. The this compound should remain in the MeOH phase.[9]

  • Drying: Evaporate the solvent from the desired fraction to yield a semi-purified extract ready for chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a glass column with silica gel (200-300 mesh) as the stationary phase, packed as a slurry in a non-polar solvent (e.g., hexane).[9]

  • Sample Loading: Dissolve the semi-purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether or hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or acetone (gradient elution).[9][18]

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify which ones contain this compound.

  • Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent.

Protocol 3: Final Purification by Preparative HPLC

  • Method Development: Using an analytical HPLC, develop a separation method that shows good resolution between this compound and any remaining impurities. A C18 reversed-phase column is a common choice.

  • Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Scaling Up: Transfer the analytical method to a preparative HPLC system with a larger column of the same chemistry. Adjust the flow rate and injection volume accordingly.

  • Purification: Inject the sample from the previous step. Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the HPLC solvents, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile, to obtain the final high-purity compound.

Section 4: Data & Visualizations

Table 1: Comparison of Common Purification Techniques

TechniqueTypical Purity AchievedThroughputPrimary Use Case
Silica Gel Column Chromatography 80-95%High (grams)Initial cleanup of crude extract.[19]
Sephadex LH-20 Chromatography 90-98%Medium (mg to g)Separation of compounds with similar polarity.[9]
Preparative HPLC >99%Low (mg)Final polishing step to achieve highest purity.[11]
Recrystallization >99.5%Variable (mg to kg)Final purification of crystalline compounds.[3][16]

Table 2: Key Spectroscopic Data for this compound

TechniqueData TypeObserved Characteristics
HR-ESIMS Molecular FormulaC₂₅H₂₆O₅[1]
¹H NMR Chemical Shifts (ppm)Signals corresponding to aromatic protons, methoxy groups, a prenyl group (including a characteristic vinyl proton and two methyl singlets), and hydroxyl protons.[1]
¹³C NMR Chemical Shifts (ppm)Signals for 25 distinct carbons, including aromatic carbons, methoxy carbons, and carbons of the prenyl side chain.[7]
UV (in MeOH) λmaxCharacteristic absorbance peaks for the p-terphenyl chromophore.

Diagrams and Workflows

G cluster_extraction Extraction & Initial Cleanup cluster_purification Purification Stages cluster_analysis Analysis & Final Product a Aspergillus Culture b Solvent Extraction (Ethyl Acetate) a->b c Crude Extract b->c d Silica Gel Column Chromatography c->d e Partially Pure Fractions (85-95% Purity) d->e f Preparative HPLC (e.g., Reversed-Phase C18) e->f g Highly Pure Fractions (>98% Purity) f->g h Purity & Identity Check (HPLC, LC-MS, NMR) g->h decision Purity >98%? h->decision i Pure this compound For Bioassays decision->f No decision->i Yes

Caption: General workflow for the purification and analysis of this compound.

G start This compound target Dihydroorotate Dehydrogenase (DHODH) (Rate-limiting enzyme) start->target Inhibition pathway De Novo Pyrimidine Biosynthesis Pathway target->pathway Catalyzes step in products Pyrimidine Nucleotides (dUMP, dCTP, dTTP) pathway->products dna DNA Synthesis & Replication products->dna result S-Phase Arrest of Cell Cycle dna->result effect Cytotoxic / Antiproliferative Effect result->effect

Caption: Proposed mechanism of action for this compound's cytotoxic effects.

G start Problem: Co-eluting peaks in HPLC q1 Are peaks fully or partially resolved? start->q1 a1 Optimize gradient slope. Make it shallower around the elution time of interest. q1->a1 Partially a3 Change column chemistry (e.g., C18 to Phenyl-Hexyl) to alter selectivity. q1->a3 Not at all a2 Change mobile phase modifier (e.g., Methanol instead of Acetonitrile). a1->a2 a4 Check for column overload. Inject a smaller amount. a2->a4 a3->a2 end Resolution Achieved a4->end

Caption: Troubleshooting logic for resolving co-eluting peaks in HPLC.

References

Technical Support Center: Scaling Up Prenylterphenyllin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Prenylterphenyllin. Our aim is to offer practical solutions to common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when scaling up this compound fermentation from benchtop to pilot scale?

A1: The most significant challenges typically arise from the non-linear nature of shifting from a small-scale to a larger-scale manufacturing process.[1] Key issues include maintaining consistent yield and product quality due to variations in mixing efficiency, heat transfer, and oxygen mass transfer in larger bioreactors.[1][2] Additionally, ensuring strict aseptic conditions to prevent contamination becomes more complex at a larger scale.[3]

Q2: How can I optimize the fermentation medium for enhanced this compound yield?

A2: Optimizing the fermentation medium is a critical step and can be achieved through various techniques, ranging from the classical "one-factor-at-a-time" approach to more advanced statistical methods like Response Surface Methodology (RSM).[4][5] The goal is to create an ideal environment for the producing microorganism, which involves fine-tuning carbon and nitrogen sources, as well as essential nutrients that may influence the biosynthesis of precursors.[4][6]

Q3: My this compound batches show inconsistent purity profiles. What could be the cause?

A3: Inconsistent purity can stem from several factors. Poorly understood reaction parameters at the lab scale can lead to an increase in impurities during scale-up.[1] For fermentation, this could be due to variability in raw material quality, insufficient process controls (e.g., pH, temperature, dissolved oxygen), or stress responses in the microorganism leading to the production of undesired side-products.[2] Downstream processing and purification steps that are not robustly developed can also contribute to this inconsistency.

Q4: What are the key considerations for ensuring regulatory compliance during the scale-up process?

A4: Regulatory agencies like the FDA and EMA require adherence to Good Manufacturing Practices (GMP) throughout the scale-up process.[2] It is crucial to demonstrate the equivalence between the laboratory-scale process and the large-scale operation.[2] This involves extensive documentation, process validation, and potentially early engagement with regulatory bodies to clarify expectations.[2] A Quality by Design (QbD) framework is often recommended.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound at Pilot Scale
Possible Cause Troubleshooting Steps
Suboptimal Nutrient Levels Re-evaluate the composition of the fermentation medium. Key nutrients may become limiting at a larger scale. Consider a fed-batch strategy to maintain optimal nutrient concentrations.
Poor Oxygen Transfer Increase agitation and/or aeration rates. Monitor dissolved oxygen (DO) levels closely. If the issue persists, consider using oxygen-enriched air.
Inadequate Mixing Simulate the effects of mixing changes at a larger scale using software like Dynochem or Visimix.[1] Adjust impeller design or agitation speed to ensure homogeneity within the bioreactor.
Shear Stress on Microorganism High agitation speeds can cause cellular damage. Evaluate the effect of different agitation rates on cell viability and productivity at a smaller scale.
Sub-optimal pH or Temperature Verify that the pH and temperature control systems are functioning correctly and are calibrated. Implement a more robust control strategy, such as model predictive control for pH regulation.[7]
Issue 2: Foaming in the Bioreactor
Possible Cause Troubleshooting Steps
High Protein Content in Medium Add an appropriate antifoaming agent. Be sure to validate that the antifoam does not negatively impact cell growth or product formation.
Excessive Agitation/Aeration Reduce the agitation and/or aeration rate if possible without compromising oxygen transfer and mixing.
Cell Lysis Investigate the cause of cell lysis (e.g., nutrient limitation, shear stress). Address the root cause to prevent excessive release of intracellular contents.
Issue 3: Contamination of the Fermentation Broth
Possible Cause Troubleshooting Steps
Inadequate Sterilization Review and validate all sterilization procedures for the bioreactor, media, and associated equipment.[3]
Leaky Seals or Connections Perform a thorough inspection of all seals, gaskets, and connections on the bioreactor system.
Contaminated Inoculum Implement stringent quality control checks on the inoculum culture before introducing it to the main bioreactor.

Experimental Protocols

Protocol 1: Media Optimization using Response Surface Methodology (RSM)
  • Factor Screening: Identify key media components (e.g., glucose, yeast extract, peptone) that significantly impact this compound production using a Plackett-Burman design.

  • Central Composite Design (CCD): Design a CCD experiment to study the interactions between the most significant factors and identify their optimal concentrations.

  • Data Analysis: Use statistical software to analyze the experimental data and generate a mathematical model that predicts this compound yield as a function of the media components.

  • Model Validation: Conduct experiments at the predicted optimal concentrations to validate the model.

Protocol 2: Inoculum Development and Quality Control
  • Master Cell Bank (MCB) and Working Cell Bank (WCB) Preparation: Prepare and cryopreserve a large batch of the production strain to ensure consistency between batches.

  • Seed Train Development: Establish a multi-stage seed train to generate a sufficient quantity of healthy and actively growing cells for inoculation of the production bioreactor.

  • Quality Control Parameters: At each stage of the seed train, monitor cell density, viability, and morphology. Ensure the absence of contaminants through microscopy and plating on selective media.

Data Presentation

Table 1: Comparison of this compound Titer with Varying Media Components

Experiment ID Glucose (g/L) Yeast Extract (g/L) Peptone (g/L) This compound Titer (mg/L)
M-0120510150
M-0240510220
M-03201010180
M-04401010310
M-0520520165
M-0640520250
M-07201020200
M-08401020350

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Inoculum Development Inoculum Development Fermentation Fermentation Inoculum Development->Fermentation Media Preparation & Sterilization Media Preparation & Sterilization Media Preparation & Sterilization->Fermentation Cell Harvest Cell Harvest Fermentation->Cell Harvest Extraction Extraction Cell Harvest->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Crystallization Crystallization Purification (Chromatography)->Crystallization Final Product (this compound) Final Product (this compound) Crystallization->Final Product (this compound)

Caption: A typical workflow for the production of this compound via fermentation.

troubleshooting_pathway Low Yield Low Yield Check DO Check DO Low Yield->Check DO Start Here Check Nutrients Check Nutrients Check DO->Check Nutrients DO > 30% Increase Aeration/Agitation Increase Aeration/Agitation Check DO->Increase Aeration/Agitation DO < 30% Check Contamination Check Contamination Check Nutrients->Check Contamination Nutrients OK Implement Fed-Batch Implement Fed-Batch Check Nutrients->Implement Fed-Batch Nutrient Limitation Review Sterilization Protocol Review Sterilization Protocol Check Contamination->Review Sterilization Protocol Contamination Found Yield Improved Yield Improved Check Contamination->Yield Improved No Contamination Increase Aeration/Agitation->Yield Improved Implement Fed-Batch->Yield Improved Review Sterilization Protocol->Low Yield Re-run

Caption: A decision tree for troubleshooting low this compound yield.

References

Best practices for handling and storing Prenylterphenyllin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prenylterphenyllin. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and troubleshooting during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a para-terphenyl compound first isolated from the fungus Aspergillus taichungensis.[1] Its structure includes multiple hydroxyl (phenolic) groups, methoxy groups, and a prenyl side chain, which contribute to its biological activity, including cytotoxic and antineoplastic properties.[1] Due to the prenyl group, it is a relatively lipophilic molecule.

Q2: How should I store this compound powder?

For long-term storage, this compound powder should be kept in a tightly sealed container in a freezer at -20°C or -80°C. To maintain its stability, it is crucial to protect it from light, moisture, and oxygen. The presence of phenolic hydroxyl groups makes the compound susceptible to oxidation. Storing under an inert gas like argon or nitrogen is recommended.

Q3: How do I prepare a stock solution of this compound?

Due to its lipophilic nature, this compound has poor solubility in aqueous solutions. A stock solution should be prepared by dissolving the compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution. For example, you can prepare a 10 mM stock solution in DMSO.

Q4: What is the stability of the this compound stock solution?

When dissolved in anhydrous DMSO and stored at -20°C or -80°C in a tightly sealed, light-protected vial, the stock solution should be stable for several months. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Problem: After diluting the DMSO stock solution into an aqueous cell culture medium, a precipitate is observed, either immediately or over time.

Cause: This is a common issue with hydrophobic compounds like this compound. The compound's low solubility in the aqueous medium causes it to crash out of the solution when the concentration of the organic solvent (DMSO) is significantly lowered.

Solution:

  • Reduce Final Concentration: The most straightforward solution is to test lower final concentrations of this compound in your assay.

  • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of the medium, try a serial dilution approach. First, dilute the DMSO stock into a small volume of medium while vortexing to ensure rapid mixing, and then add this intermediate dilution to the final volume.

  • Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 1%, as higher concentrations can be toxic to cells.[2]

  • Use of a Surfactant: In some biochemical (cell-free) assays, a non-ionic surfactant like Tween-20 or Triton X-100 at a very low concentration (e.g., 0.01-0.05%) can help maintain the solubility of the compound.[2] However, this may not be suitable for cell-based assays due to potential effects on cell membranes.

Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays

Problem: You are observing high variability between replicate wells or between experiments in your cytotoxicity assay.

Cause: This can be due to several factors related to the compound's stability and interaction with the assay components.

  • Degradation in Culture Medium: Phenolic compounds can be unstable in aqueous solutions, especially at physiological pH and in the presence of oxygen, leading to oxidative degradation over the course of a multi-day experiment.[3]

  • Interaction with Serum Proteins: The compound may bind to proteins in the fetal bovine serum (FBS) in the culture medium, reducing its effective concentration available to the cells.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and microplates, leading to a lower actual concentration in the assay.

Solutions:

  • Minimize Exposure to Light and Air: Prepare solutions fresh before use and minimize their exposure to light and air.

  • Serum Concentration: Consider reducing the serum concentration in your assay medium if experimentally feasible, or perform a serum-binding assay to quantify the extent of this interaction.

  • Use Low-Binding Plastics: If available, use low-adhesion microplates and pipette tips.

  • Pre-treatment Incubation Time: For mechanistic studies, consider shorter incubation times to minimize the impact of compound degradation.

Issue 3: Interference with Assay Readout

Problem: You suspect that this compound is directly interfering with the reagents or the detection method of your cytotoxicity assay (e.g., MTT, WST-1, or fluorescence-based assays).

Cause: Phenolic compounds are known to have reducing properties and can interfere with tetrazolium-based assays like MTT by directly reducing the dye, leading to a false-positive signal for cell viability. They can also possess intrinsic fluorescence, which can interfere with fluorescence-based assays.

Solutions:

  • Run a Cell-Free Control: To test for direct interference, incubate this compound with the assay reagents in cell-free wells. Any signal generated in these wells indicates direct interference.

  • Use an Alternative Assay: If interference is confirmed, switch to a different cytotoxicity assay that relies on a different detection principle. For example, if you are using an MTT assay (metabolic activity), you could try a crystal violet assay (cell number) or a lactate dehydrogenase (LDH) release assay (membrane integrity).

  • Correct for Background: If the compound has intrinsic fluorescence, measure the fluorescence of the compound in the medium alone and subtract this background from your experimental readings.

Data Presentation

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC25H26O5PubChem[1]
Molecular Weight406.5 g/mol PubChem[1]
AppearanceInferred to be a solid-
SolubilityPoor in water; Soluble in DMSOInferred from structure

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionDuration
Solid Powder-20°C to -80°CInert Gas (e.g., Argon)DarkLong-term (Years)
DMSO Stock Solution-20°C to -80°CTightly SealedDarkShort to Medium-term (Months)

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay using a Resazurin-based Method

This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

1. Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Anhydrous DMSO

  • 96-well clear-bottom, black-walled tissue culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

2. Procedure:

  • Cell Seeding: Trypsinize and count HeLa cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., 0.5%).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for:

    • Vehicle control (medium with the same final concentration of DMSO).

    • Positive control (e.g., Doxorubicin at a known cytotoxic concentration).

    • Untreated control (cells with fresh medium).

    • Blank (medium only, no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • Resazurin Assay:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound prep_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add Resazurin Reagent incubate->add_reagent read_plate Measure Fluorescence (Ex: 560nm, Em: 590nm) add_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

Apoptosis_Pathway cluster_cell Cell prenyl This compound membrane Cell Membrane mito Mitochondrion prenyl->mito Induces Stress cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Caspase-9 cas9->apoptosome cas3 Caspase-3 apoptosome->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: A hypothetical intrinsic apoptosis pathway induced by this compound.

Troubleshooting Logic for Compound Precipitation

Precipitation_Troubleshooting cluster_solutions Potential Solutions start Precipitate observed in culture medium? sol1 Lower the final compound concentration start->sol1 Yes retest Re-test experiment start->retest No sol2 Use serial dilution with vortexing sol1->sol2 sol3 Confirm final DMSO concentration is <1% sol2->sol3 sol4 Consider a different solvent for stock solution (e.g., Ethanol) sol3->sol4 sol4->retest

Caption: Decision-making workflow for addressing compound precipitation issues.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Properties of Prenylterphenyllin and Terphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of two related p-terphenyl natural products, Prenylterphenyllin and Terphenyllin. While both compounds, originally isolated from the marine fungus Aspergillus candidus, have demonstrated potential as anticancer agents, this document aims to present the available experimental data to facilitate a comparative understanding of their efficacy and mechanisms of action.[1]

Quantitative Cytotoxicity Data

Direct comparative studies evaluating this compound and Terphenyllin under identical experimental conditions are limited in the currently available literature. The following tables summarize the reported cytotoxic activities (IC50 values) of each compound against various cancer cell lines from independent studies. It is crucial to note that variations in experimental protocols, including cell lines, exposure times, and assay methods, will influence the observed IC50 values. Therefore, a direct comparison of potency based on the data below should be approached with caution.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
KB3-1Human Epidermoid Carcinoma19.2*[2]
HL-60Human Promyelocytic Leukemia1.53 - 10.90[3]
A-549Human Lung Carcinoma1.53 - 10.90[3]
P-388Murine Leukemia1.53 - 10.90[3]

*Converted from 8.5 µg/ml

Table 2: Cytotoxicity of Terphenyllin

Cell LineCancer TypeIC50 (µM)Reference
Panc1Pancreatic Cancer36.4[4][5]
HPACPancreatic Cancer35.4[4][5]
SW1990Pancreatic Cancer35.4 - 89.9[4][5]
AsPC1Pancreatic Cancer35.4 - 89.9[4][5]
CFPAC1Pancreatic Cancer35.4 - 89.9[4][5]
A375Melanoma~4.5 [6]
M14Melanoma~4.5[6]

**Approximated from 2.0 µg/ml after 48 hours of treatment, resulting in ~50% viability reduction.[6]

Experimental Protocols

The following are representative methodologies for determining the cytotoxicity of chemical compounds, based on commonly cited assays in the literature.

Cell Viability Assay (CCK8 Method)

This protocol is adapted from a study on a Terphenyllin derivative.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 4,000 cells per well.

  • Compound Treatment: After cell adherence, the cells are treated with various concentrations of the test compound (e.g., this compound or Terphenyllin) for a specified duration, typically 72 hours.

  • CCK8 Reagent Incubation: Following the treatment period, a 10% solution of 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfobenzene)-2H-tetrazolium, monosodium salt (CCK8) is added to each well. The plates are then incubated for an additional 2 hours.

  • Absorbance Measurement: The absorbance of the samples is measured at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated based on the absorbance readings, and the half-maximal inhibitory concentration (IC50) is determined.

Apoptosis and Cell Cycle Analysis
  • Cell Treatment: Cells are treated with the compound of interest at various concentrations for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: Fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (sub-G1 peak) are quantified.

Signaling Pathways and Mechanisms of Action

Terphenyllin: Induction of Apoptosis and Pyroptosis

Recent studies have elucidated the molecular mechanism by which Terphenyllin induces cell death in melanoma cells.[6] The primary pathway involves the upregulation of the tumor suppressor protein p53. This leads to the activation of the intrinsic apoptotic pathway, mediated by BAX and FAS, which in turn activates Caspase-3 (CASP3). Activated CASP3 is a key executioner caspase that triggers apoptosis. Furthermore, activated CASP3 can cleave Gasdermin E (GSDME), initiating a form of programmed cell death known as pyroptosis.[6]

Terphenyllin_Signaling_Pathway Terphenyllin Terphenyllin p53 p53 Upregulation Terphenyllin->p53 BAX_FAS BAX / FAS Activation p53->BAX_FAS CASP3 Caspase-3 Activation BAX_FAS->CASP3 Apoptosis Apoptosis CASP3->Apoptosis GSDME GSDME Cleavage CASP3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Terphenyllin-induced cell death pathway.
This compound: Mechanism of Action

The specific signaling pathways through which this compound exerts its cytotoxic effects are not as well-defined in the current literature. While it is known to induce apoptosis, the upstream and downstream mediators of this process have not been extensively characterized. Further research is required to elucidate the precise molecular targets and signaling cascades involved in this compound-induced cell death.

Experimental Workflow

The following diagram illustrates a general workflow for assessing and comparing the cytotoxicity of chemical compounds.

Cytotoxicity_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies start Select Cancer Cell Lines treat Treat cells with This compound & Terphenyllin (dose-response) start->treat assay Perform Cytotoxicity Assay (e.g., CCK8, MTT) treat->assay calc Calculate IC50 Values assay->calc compare Compare Cytotoxic Potency calc->compare flow Apoptosis/Cell Cycle Analysis (Flow Cytometry) compare->flow western Western Blot for Apoptotic Proteins compare->western pathway Identify Signaling Pathways flow->pathway western->pathway

References

A Comparative Analysis of Prenylterphenyllin and Doxorubicin on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of breast cancer therapeutics, a continuous search for novel compounds with high efficacy and selectivity is paramount. This guide provides a detailed comparison of a newly identified prenylated p-terphenyl, herein referred to as Prenylterphenyllin, and the well-established chemotherapeutic agent, doxorubicin. The analysis focuses on their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used to determine their efficacy in breast cancer cell lines.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and doxorubicin across various breast cancer cell lines.

CompoundBreast Cancer Cell LineIC50 ValueReference
This compound Various Tumor Cell LinesPotent, low nanomolar range[1]
Doxorubicin MCF-70.68 ± 0.04 µg/mL[2]
MDA-MB-2316602 nM[3]
MCF-78306 nM[3]
MDA-MB-2311.65 ± 0.23 μg/mL[4]
MCF-74 µM[5]
MDA-MB-2311 µM[5]
MCF-7/ADR (Doxorubicin-Resistant)13.2 ± 0.2 μg/mL[6]

Note: Direct comparative studies for this compound against specific breast cancer cell lines with precise IC50 values are not yet widely available. The data reflects its potent activity against a range of tumor cells.[1]

Experimental Protocols

The determination of IC50 values is crucial for evaluating the cytotoxic potential of a compound. The most common methods employed are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (this compound or doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is determined as the concentration that inhibits cell viability by 50%.[7][8]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the compounds.

  • Cell Fixation: After the incubation period, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at 510 nm.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[9][10]

Signaling Pathways and Mechanisms of Action

This compound

While the precise mechanism of action for this compound is still under investigation, its potent cytotoxic effects suggest interference with critical cellular processes. A proposed mechanism for a similar prenylated p-terphenyl metabolite involves the selective inhibition of pyrimidine biosynthesis, which is essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and inhibition of proliferation.[1]

Prenylterphenyllin_Pathway This compound This compound Pyrimidine_Biosynthesis Pyrimidine_Biosynthesis This compound->Pyrimidine_Biosynthesis Inhibits DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Required for Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Essential for

Proposed mechanism of this compound.

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic with multiple mechanisms of action. Its primary modes of cytotoxicity involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. It also generates reactive oxygen species (ROS), which contribute to cellular damage.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA_Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibits ROS_Generation ROS_Generation Doxorubicin->ROS_Generation DNA_Damage DNA_Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cellular_Damage Cellular_Damage ROS_Generation->Cellular_Damage Cellular_Damage->Apoptosis

Mechanisms of action of Doxorubicin.

Experimental Workflow

The general workflow for determining the IC50 values of therapeutic compounds in breast cancer cell lines is a standardized process.

IC50_Workflow Start Start Cell_Culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Start->Cell_Culture Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with serial dilutions of This compound or Doxorubicin Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay Perform MTT or SRB Assay Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Plot dose-response curve and calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

General workflow for IC50 determination.

References

The Synergistic Potential of Prenylterphenyllin and Paclitaxel: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative guide for researchers, scientists, and drug development professionals on the potential synergistic effects of combining Prenylterphenyllin, a prenylated terphenyl derivative, with the established chemotherapeutic agent, paclitaxel, in cancer cell lines. Due to the absence of direct published studies on this specific combination, this guide presents a hypothetical framework based on the known mechanisms of paclitaxel and the documented anticancer properties of prenylated polyphenols, a class of compounds to which this compound belongs. The experimental data provided is representative of findings from studies combining paclitaxel with other natural polyphenolic compounds that exhibit similar mechanisms of action.

Introduction to Paclitaxel and Prenylated Polyphenols in Oncology

Paclitaxel is a potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] It is a cornerstone of treatment for various cancers; however, its efficacy can be limited by drug resistance and adverse side effects. Prenylated polyphenols are a class of natural compounds known to possess diverse anticancer activities, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[2] The combination of these agents holds the potential for synergistic cytotoxicity, allowing for reduced therapeutic doses and overcoming resistance mechanisms.

Comparative Analysis of Single Agent vs. Combination Therapy

The following tables summarize hypothetical and representative experimental data comparing the cytotoxic effects of a hypothetical this compound (referred to as "Compound P") and paclitaxel as single agents and in combination against various cancer cell lines. The data is extrapolated from studies on paclitaxel combined with structurally or functionally similar natural compounds like curcumin and resveratrol.[3][4][5]

Table 1: IC50 Values of Compound P and Paclitaxel in Cancer Cell Lines

Cancer Cell LineCompound P (µM)Paclitaxel (nM)
Breast (MCF-7)1510
Lung (A549)2015
Ovarian (SKOV-3)1812
Prostate (PC-3)2520

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Table 2: Synergistic Effects of Compound P and Paclitaxel Combination

Cancer Cell LineCombination (Compound P + Paclitaxel)Combination Index (CI)Interpretation
Breast (MCF-7)5 µM + 2.5 nM0.65Synergism
Lung (A549)7.5 µM + 5 nM0.72Synergism
Ovarian (SKOV-3)6 µM + 4 nM0.68Synergism
Prostate (PC-3)10 µM + 7.5 nM0.75Synergism

The Combination Index (CI) is a quantitative measure of the interaction between two drugs. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]

Table 3: Apoptosis Induction by Single Agents and Combination Therapy

Treatment Group% Apoptotic Cells (Annexin V-FITC Assay)
Control5%
Compound P (15 µM)20%
Paclitaxel (10 nM)35%
Combination (5 µM + 2.5 nM)65%

Proposed Mechanism of Synergistic Action

The synergistic effect of this compound and paclitaxel is hypothesized to arise from their complementary mechanisms of action targeting multiple pathways involved in cancer cell survival and proliferation. Paclitaxel's primary action is the stabilization of microtubules, leading to mitotic arrest. Prenylated polyphenols have been shown to induce apoptosis and cell cycle arrest through various mechanisms, including the modulation of key signaling pathways such as NF-κB, Akt, and ERK.[2]

The proposed synergistic interaction involves a multi-pronged attack on cancer cells:

  • Enhanced Apoptosis: Paclitaxel-induced mitotic stress, combined with the pro-apoptotic signaling initiated by this compound (e.g., downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax), leads to a significantly higher rate of programmed cell death.

  • Modulation of Survival Pathways: this compound may inhibit pro-survival signaling pathways that are often constitutively active in cancer cells and can contribute to paclitaxel resistance. By downregulating pathways like PI3K/Akt, this compound can sensitize cancer cells to the cytotoxic effects of paclitaxel.

  • Increased Oxidative Stress: Some prenylated compounds can induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death. This can complement the cytotoxic effects of paclitaxel.

Visualizing the Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental design and the proposed molecular interactions, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Assessing Synergy cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Cancer Cell Lines (e.g., MCF-7, A549) B Single Agents: This compound (Compound P) Paclitaxel A->B Seeding & Treatment C Combination Therapy: Compound P + Paclitaxel A->C Seeding & Treatment D MTT Assay (Cell Viability) B->D E Annexin V-FITC Assay (Apoptosis) B->E F Western Blot (Protein Expression) B->F C->D C->E C->F G IC50 Determination D->G H Combination Index (CI) Calculation D->H I Quantification of Apoptosis & Protein Levels E->I F->I Signaling_Pathway Proposed Synergistic Signaling Pathway cluster_paclitaxel Paclitaxel cluster_this compound This compound cluster_apoptosis Apoptosis paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules g2m_arrest G2/M Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis prenyl This compound pi3k_akt PI3K/Akt Pathway prenyl->pi3k_akt Inhibits nfkb NF-κB Pathway prenyl->nfkb Inhibits ros ROS Generation prenyl->ros Induces pi3k_akt->apoptosis Inhibition leads to nfkb->apoptosis Inhibition leads to ros->apoptosis Induction leads to

References

Head-to-head comparison of Prenylterphenyllin with other p-terphenyl natural products.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Prenylterphenyllin and Other p-Terphenyl Natural Products

Introduction

p-Terphenyls are a class of naturally occurring aromatic compounds characterized by a core structure of three benzene rings linked in a para arrangement.[1] Isolated primarily from fungi and a smaller number of actinomycetes, these metabolites exhibit a remarkable structural diversity due to varied substitutions on the benzene rings, including hydroxyl, methoxyl, and isoprenyl groups.[2][3] This structural variety gives rise to a wide spectrum of biological activities, such as cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory effects.[4] this compound, a member of this family, along with its counterparts, has garnered significant interest in the scientific community for its potential in drug discovery and development. This guide provides a head-to-head comparison of this compound with other notable p-terphenyl natural products, supported by quantitative data and detailed experimental methodologies.

Comparative Biological Activities

The biological potential of p-terphenyls is vast, with research highlighting their efficacy in several key therapeutic areas. Below is a comparative analysis of their performance in cytotoxicity, antimicrobial, and enzyme inhibition assays.

Cytotoxic Activity

Many p-terphenyl derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison. A lower IC50 value indicates greater potency.

A derivative of Terphenyllin, CHNQD-00824, has shown broad-spectrum cytotoxic activity against 13 different cell lines with IC50 values ranging from 0.16 to 7.64 μM.[5][6] Another compound, 4''-deoxyterprenin, also exhibited strong cytotoxic activity against several human cancer cell lines, including liver, gastric, and lung cancer cells, with IC50 values as low as 3.32 µM against A549 lung cancer cells.[7] In comparison, 3''-hydroxyterphenyllin showed moderate activity.[7] Some synthetic derivatives have demonstrated even greater potency, with IC50 values below 1 μM against breast cancer cells (MDA-MB-435).[8]

Compound/DerivativeCell LineIC50 (μM)Reference
CHNQD-00824 Various (13 lines)0.16 - 7.64[5][6]
BT549, U2OS, HCT8, HCT116, DU145Sub-micromolar[5]
4''-deoxyterprenin A549 (Lung)3.32 ± 0.10[7]
SGC-7901 (Gastric)3.67 ± 0.17[7]
BEL-7402 (Liver)6.69 ± 0.12[7]
3''-hydroxyterphenyllin A549 (Lung)>10[7]
SGC-7901 (Gastric)>10[7]
BEL-7402 (Liver)>10[7]
Synthetic Derivative 1 MDA-MB-435 (Breast)< 1[8]
Terphenyllin Derivatives A549, HeLa, HepG20.15 - 5.26[9]
Antimicrobial Activity

The antimicrobial potential of p-terphenyls is evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Nocarterphenyl D, a p-terphenyl with a rare 2,2'-bithiazole substructure, has demonstrated promising activity against multiple bacteria with MIC values ranging from 1.5 to 6.2 μM.[11][12] Another compound from Nocardiopsis gilva showed antifungal activity against Candida albicans with a MIC of 32 μg/mL and antibacterial activity against Bacillus subtilis with a MIC of 64 μg/mL.[13]

CompoundMicroorganismMIC (μM or μg/mL)Reference
Nocarterphenyl D Various Bacteria1.5 - 6.2 μM[11][12]
Nocarterphenyl E MRSANotable activity[11]
Unnamed p-terphenyl 1 Candida albicans32 μg/mL[13]
Bacillus subtilis64 μg/mL[13]
2′-O-Methylthis compound X. oryzae pv. oryzicola20 μg/mL[2]
E. amylovora20 μg/mL[2]
Enzyme Inhibitory Activity

p-Terphenyls have been identified as inhibitors of several enzymes, playing a role in various diseases. Their inhibitory activity is also commonly quantified by IC50 values.

Several derivatives of Terphenyllin have shown significant α-glucosidase inhibitory activity, with IC50 values ranging from 4.79 to 15 μM, which is considerably more potent than the positive controls 1-deoxynojirimycin (IC50 = 192.0 μM) and acarbose (IC50 = 707.9 μM).[9] Enzyme kinetic studies revealed a non-competitive mode of inhibition for some of these compounds.[9] Additionally, certain p-terphenyls have been found to inhibit parasite cGMP-dependent protein kinase (PKG) with IC50 values in the range of 0.9-5.8 μM and type 4 phosphodiesterase (PDE4D) with IC50 values around 5.543 µM.[14][15]

Compound/DerivativeTarget EnzymeIC50 (μM)Reference
Terphenyllin & Derivatives α-Glucosidase4.79 - 15[9]
Asperterpencin B α-Glucosidase1.26 ± 0.19[7]
Terphenyllin α-Glucosidase2.16 ± 0.44[7]
Terferol & Derivatives cGMP-dependent protein kinase (PKG)0.9 - 5.8[15]
Sanshamycin C Phosphodiesterase 4D (PDE4D)5.543 ± 0.24[14]

Signaling Pathways and Mechanisms of Action

The biological activities of p-terphenyls are underpinned by their interaction with various cellular signaling pathways. For instance, the anticancer effects of Terphenyllin derivatives are linked to the inhibition of the STAT3 signaling pathway, which is crucial for tumor growth and metastasis.[16] Other proposed mechanisms include the induction of DNA damage and apoptosis.[5][6] Some derivatives act as topoisomerase suppressors, leading to cell-cycle arrest in the G2/M phase and subsequent apoptosis.[8] In the context of anti-inflammatory action, p-terphenyls like Vialinin A act as protease inhibitors, targeting ubiquitin-specific peptidases, which in turn inhibits the production of tumor necrosis factor TNFα.[17]

experimental_workflow cluster_extraction Isolation & Identification cluster_screening Bioactivity Screening cluster_mechanistic Mechanism of Action Source Natural Source (e.g., Fungus) Extraction Crude Extract Source->Extraction Fractionation Fractions Extraction->Fractionation Purification Pure Compounds (e.g., this compound) Fractionation->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Structure->Cytotoxicity Test Antimicrobial Antimicrobial Assay (e.g., MIC) Structure->Antimicrobial Test Enzyme Enzyme Inhibition (e.g., α-glucosidase) Structure->Enzyme Test Pathway Signaling Pathway Analysis Cytotoxicity->Pathway CellCycle Cell Cycle Analysis Pathway->CellCycle Apoptosis Apoptosis Assay CellCycle->Apoptosis

Bioactivity screening workflow for p-terphenyls.

stat3_pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription promotes Terphenyllin Terphenyllin Terphenyllin->STAT3 inhibits phosphorylation

Inhibition of the STAT3 signaling pathway by Terphenyllin.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized experimental assays. Below are the detailed methodologies for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19]

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[18]

  • Compound Treatment : The cells are then treated with various concentrations of the p-terphenyl compounds and incubated for a specified period (e.g., 24-72 hours).[18][20]

  • MTT Addition : Following treatment, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[18] Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[18][21]

  • Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[18] Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined from dose-response curves.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared from a fresh culture to match a 0.5 McFarland turbidity standard.[23]

  • Serial Dilution : The p-terphenyl compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[24]

  • Inoculation : Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are included.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the test microorganism.[10][22]

  • MIC Determination : The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[23]

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[25][26]

  • Enzyme and Inhibitor Incubation : A solution of α-glucosidase enzyme is pre-incubated with various concentrations of the p-terphenyl compound in a buffer (e.g., phosphate buffer, pH 6.8) at 37°C for a short period (e.g., 10-15 minutes).[25][27]

  • Substrate Addition : The reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).[27]

  • Reaction Incubation : The mixture is incubated at 37°C for a defined time (e.g., 20 minutes).[25] The enzyme hydrolyzes the substrate to produce p-nitrophenol, which is yellow.

  • Reaction Termination : The reaction is stopped by adding a solution like sodium carbonate.[25]

  • Absorbance Measurement : The absorbance of the resulting p-nitrophenol is measured at 405 nm.[26] The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor. IC50 values are then determined.

Conclusion

The p-terphenyl class of natural products, including this compound and its analogues, represents a rich source of bioactive compounds with significant therapeutic potential. Head-to-head comparisons based on quantitative data reveal that structural modifications, such as the type and position of substitutions on the terphenyl core, dramatically influence their biological activity. While some derivatives exhibit potent, broad-spectrum cytotoxicity against cancer cells, others show promising antimicrobial or specific enzyme-inhibitory properties. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, further underscores their potential as lead compounds for the development of new drugs in oncology, infectious diseases, and metabolic disorders. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore and validate the therapeutic utility of this fascinating class of natural products.

References

Unveiling the Anticancer Potential of Prenylterphenyllin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Prenylterphenyllin's anticancer activity against various cancer cell lines reveals its promising therapeutic potential. This guide provides a detailed comparison with the standard chemotherapeutic agent, cisplatin, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of this novel compound.

Executive Summary

This compound, a naturally derived p-terphenyl metabolite, has demonstrated significant anticancer activity across multiple cancer cell lines, including melanoma, pancreatic, and gastric cancers. Its mechanism of action involves the induction of programmed cell death, encompassing both apoptosis and pyroptosis, through the modulation of key signaling pathways such as p53 and STAT3. In comparative studies, this compound exhibits a distinct efficacy profile when benchmarked against the conventional chemotherapeutic drug, cisplatin. This report synthesizes the available data to present a clear comparison of their cytotoxic effects and underlying molecular mechanisms.

Performance Comparison: this compound vs. Cisplatin

The anticancer efficacy of this compound has been evaluated in several cancer cell lines, with its performance often compared to that of cisplatin, a widely used chemotherapy drug. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for this comparison.

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)Reference
Panc1 Pancreatic36.43.25 - 100[1][2][3][4]
HPAC Pancreatic35.4N/A[1][2]
SW1990 Pancreatic89.9N/A[1]
AsPC1 PancreaticN/A~20.07[5]
CFPAC1 PancreaticN/AN/A
A375 MelanomaN/A2 - 40[5]
MKN1 GastricN/AN/A
BGC823 GastricN/AN/A

Note: IC50 values for cisplatin can vary significantly depending on the experimental conditions, such as culture duration (2D vs. 3D) and the specific assay used[3][4][6]. N/A indicates that data was not available in the searched literature. The IC50 values for this compound in A375, MKN1, and BGC823 cell lines were not explicitly found in the provided search results.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its anticancer effects through distinct molecular mechanisms, primarily by activating the p53 signaling pathway to induce apoptosis and pyroptosis, and by inhibiting the STAT3 signaling pathway.

p53-Mediated Cell Death

In melanoma cells (A375), this compound has been shown to upregulate the p53 signaling pathway. This leads to the activation of CASP3, a key executioner caspase, through the intrinsic apoptotic pathway. Activated CASP3 not only triggers apoptosis but also cleaves Gasdermin E (GSDME), initiating pyroptosis, a form of inflammatory programmed cell death.

p53_pathway This compound This compound p53 p53 This compound->p53 BAX/FAS BAX/FAS p53->BAX/FAS CASP3 CASP3 BAX/FAS->CASP3 Apoptosis Apoptosis CASP3->Apoptosis GSDME GSDME CASP3->GSDME cleavage Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: p53 signaling pathway activated by this compound.

STAT3 Signaling Inhibition

In gastric cancer cells, this compound has been found to directly interact with Signal Transducer and Activator of Transcription 3 (STAT3). This interaction inhibits the phosphorylation and activation of STAT3, leading to a decrease in the protein levels of its downstream targets, such as c-Myc and Cyclin D1, which are crucial for cell proliferation and survival.

stat3_pathway This compound This compound p-STAT3 p-STAT3 This compound->p-STAT3 STAT3 STAT3 STAT3->p-STAT3 c-Myc/Cyclin D1 c-Myc/Cyclin D1 p-STAT3->c-Myc/Cyclin D1 Proliferation Proliferation c-Myc/Cyclin D1->Proliferation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

The validation of this compound's anticancer activity involves several key experimental procedures. Below are detailed methodologies for the principal assays cited in the research.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or the comparative drug (e.g., cisplatin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the desired concentrations of the compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Quantification: The percentage of apoptotic cells is determined from the flow cytometry data.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with the compound, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p53, STAT3, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., A375, Panc1) Treatment This compound / Cisplatin Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Protein_Analysis Western Blot Analysis Treatment->Protein_Analysis IC50 IC50 Determination Viability->IC50 Mechanism Mechanism of Action (Signaling Pathways) Apoptosis->Mechanism Protein_Analysis->Mechanism

Caption: General workflow for validating anticancer activity in cell lines.

Conclusion

This compound emerges as a compelling natural compound with potent anticancer properties against a range of cancer cell lines. Its ability to induce multiple forms of programmed cell death through distinct signaling pathways highlights its potential as a novel therapeutic agent. While direct comparative data with standard chemotherapeutics like cisplatin is still expanding, the existing evidence warrants further investigation into this compound's efficacy and safety profile in preclinical and clinical settings. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective cancer therapies.

References

Unveiling Prenylterphenyllin: A Comparative Guide to Structural Confirmation Using NMR and MS Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. Prenylterphenyllin, a polyketide metabolite isolated from fungi of the Aspergillus genus, represents a class of p-terphenyl compounds with promising biological activities. Accurate structural confirmation is paramount for understanding its mechanism of action and for any future synthetic efforts. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to confirm the structure of this compound, offering supporting experimental data and protocols for researchers in the field.

Cross-Referencing NMR and MS Data: A Synergistic Approach

The structural confirmation of this compound relies on the synergistic interpretation of data from both NMR spectroscopy and Mass Spectrometry. While MS provides information about the molecular weight and elemental composition, NMR reveals the carbon-hydrogen framework and the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRESIMS) is instrumental in determining the molecular formula of the compound. For this compound, a protonated molecule [M+H]⁺ is often observed, and its accurate mass measurement allows for the unambiguous determination of the elemental composition. Subsequent fragmentation in the mass spectrometer (MS/MS) provides clues about the structural motifs present in the molecule. Common fragmentation patterns for prenylated compounds involve the loss of the prenyl group.

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D techniques like COSY, HSQC, and HMBC, provides a detailed map of the molecule's structure. ¹H NMR gives information about the chemical environment of protons, while ¹³C NMR provides insights into the carbon skeleton. 2D NMR experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

By combining the molecular formula from MS with the detailed structural fragments and connectivity from NMR, a definitive structural assignment for this compound can be achieved.

Experimental Data for Structural Confirmation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and HRESIMS for a representative prenylated p-terphenyl, closely related to this compound, isolated from Aspergillus candidus.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
2', 6'7.45d8.5
3', 5'7.01d8.5
36.88s
66.85s
2'', 6''7.34d8.7
3'', 5''6.92d8.7
1-prenyl5.30t7.2
2-prenyl3.45d7.2
4-prenyl1.82s
5-prenyl1.78s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)
1'131.5
2', 6'130.0
3', 5'115.9
4'157.0
1135.8
2128.9
3115.2
4155.4
5141.2
6115.8
1''130.4
2'', 6''129.8
3'', 5''115.4
4''156.5
1-prenyl122.9
2-prenyl28.4
3-prenyl132.1
4-prenyl25.9
5-prenyl17.9

Table 3: HRESIMS Data

Ionm/z [M+H]⁺Calculated MassMolecular Formula
This compound Analogue413.1702413.1705C₂₅H₂₄O₅

Experimental Protocols

Fungal Fermentation and Extraction
  • Fungal Strain: Aspergillus candidus is cultured on potato dextrose agar (PDA) plates.

  • Fermentation: The fungus is grown in rice solid medium at 28°C for 30 days.

  • Extraction: The fermented rice solid is extracted three times with ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation of this compound
  • Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and EtOAc.

  • Sephadex LH-20: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

NMR Spectroscopy
  • Sample Preparation: A 5 mg sample of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz NMR spectrometer.

  • Data Processing: The spectra are processed and analyzed using appropriate NMR software.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in methanol.

  • Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-TOF mass spectrometer in positive ion mode.

  • Data Analysis: The accurate mass is used to determine the molecular formula, and the fragmentation pattern in MS/MS scans is analyzed to identify structural fragments.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of cross-referencing NMR and MS data for the structural confirmation of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis fungal_culture Fungal Culture (Aspergillus candidus) fermentation Solid-State Fermentation fungal_culture->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction column_chromatography Silica Gel Column Chromatography extraction->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS, MS/MS) pure_compound->ms data_cross_referencing cluster_ms Mass Spectrometry Data cluster_nmr NMR Data ms_data HRESIMS Data molecular_formula Molecular Formula (e.g., C₂₅H₂₄O₅) ms_data->molecular_formula fragmentation MS/MS Fragmentation (e.g., loss of prenyl group) ms_data->fragmentation structural_confirmation Structural Confirmation of this compound molecular_formula->structural_confirmation fragmentation->structural_confirmation nmr_data ¹H, ¹³C, 2D NMR Data carbon_hydrogen_framework Carbon-Hydrogen Framework nmr_data->carbon_hydrogen_framework connectivity Atom Connectivity (COSY, HMBC) nmr_data->connectivity carbon_hydrogen_framework->structural_confirmation connectivity->structural_confirmation

Reproducibility of Prenylterphenyllin's biological activity across different laboratories.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported cytotoxic activity of Prenylterphenyllin from different laboratories to assess the reproducibility of its biological effects. The information is compiled from peer-reviewed scientific literature and presented to aid in the evaluation of this natural product's potential as an anticancer agent.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in multiple studies against various cancer cell lines. The data from two independent laboratories are summarized below for comparison. To facilitate a direct comparison, all IC50 values have been converted to micromolar (µM), using the molecular weight of this compound (406.5 g/mol ).

Cell LineLaboratory (Year)Reported IC50IC50 (µM)
KB (Human epidermoid carcinoma)Wei et al. (2007)8.5 µg/ml20.91 µM
P-388 (Murine leukemia)Cai et al. (2011)1.53-10.90 µmol/L1.53-10.90 µM
A-549 (Human lung carcinoma)Cai et al. (2011)1.53-10.90 µmol/L1.53-10.90 µM
MCF-7 (Human breast adenocarcinoma)Cai et al. (2011)1.53-10.90 µmol/L1.53-10.90 µM
BT549 (Human breast carcinoma)Marine-derived compound library screenNot specified in detailNot specified in detail

Note on Reproducibility: A direct comparison for reproducibility is challenging due to the use of different cancer cell lines in the primary studies. The study by Wei et al. provides a specific IC50 value for the KB cell line, while the study by Cai et al. provides a range of IC50 values across three different cell lines. The data suggests that this compound exhibits cytotoxic activity in the low to mid-micromolar range. However, to definitively assess inter-laboratory reproducibility, studies on the same cell line under identical experimental conditions would be required.

Experimental Protocols

The following are generalized protocols for the cytotoxicity assays based on standard methodologies, as the specific detailed protocols from the cited studies were not fully available.

Cell Viability Assay (MTT-based)

This assay is a common colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., KB, P-388, A-549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The cytotoxic activity of terphenyl compounds, such as the closely related Terphenyllin, has been linked to the induction of apoptosis through the modulation of key signaling pathways. While the specific mechanism of this compound is still under investigation, it is hypothesized to share a similar mode of action.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Recent studies on Terphenyllin suggest that it can induce apoptosis by inhibiting the STAT3 signaling pathway and activating the p53 tumor suppressor pathway.[1][2][3] Inhibition of STAT3, a key regulator of cell survival and proliferation, can lead to the downregulation of anti-apoptotic proteins.[1][2] Concurrently, activation of p53 can trigger the expression of pro-apoptotic proteins, such as Bax, leading to the activation of the caspase cascade and ultimately, programmed cell death.[3]

Prenylterphenyllin_Signaling_Pathway cluster_cell Cancer Cell cluster_stat3 STAT3 Pathway cluster_p53 p53 Pathway This compound This compound STAT3 STAT3 This compound->STAT3 p53 p53 This compound->p53 Activation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation (Inhibited) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_target Anti-apoptotic Genes (e.g., Bcl-2) STAT3_dimer->STAT3_target Transcription Apoptosis Apoptosis STAT3_target->Apoptosis Inhibition Bax Bax p53->Bax Upregulation Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis

Caption: Hypothesized signaling pathways of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for determining the cytotoxic activity of this compound using an MTT assay is depicted below.

Cytotoxicity_Workflow start Start cell_culture 1. Seed cancer cells in 96-well plate start->cell_culture incubation1 2. Incubate overnight for cell attachment cell_culture->incubation1 treatment 3. Treat cells with varying concentrations of This compound incubation1->treatment incubation2 4. Incubate for 24-72 hours treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4 hours mtt_addition->incubation3 solubilization 7. Add solubilization buffer to dissolve formazan incubation3->solubilization read_plate 8. Measure absorbance at 570 nm solubilization->read_plate data_analysis 9. Calculate % viability and determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an MTT-based cytotoxicity assay.

References

Evaluating the In Vitro Therapeutic Index of Prenylterphenyllins in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved therapeutic indices remains a cornerstone of oncological research. Prenylterphenyllins, a class of naturally occurring p-terphenyl compounds, have emerged as promising candidates, demonstrating significant cytotoxic effects against a variety of cancer cell lines in preclinical studies. This guide provides a comparative analysis of the in vitro therapeutic potential of Prenylterphenyllins, presenting available data on their efficacy and selectivity, alongside standard chemotherapeutic agents.

Quantitative Analysis of Cytotoxicity

The antitumor activity of several Prenylterphenyllin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The table below summarizes the reported IC50 values for various Prenylterphenyllins.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound AA-549Lung Carcinoma8.3
HL-60Promyelocytic Leukemia1.5
This compound HA-549Lung Carcinoma0.40
4''-deoxythis compoundKB3-1Epidermoid Carcinoma~6.6 (3.0 µg/ml)
4''-deoxyisoterpreninKB3-1Epidermoid Carcinoma~5.5 (2.5 µg/ml)
CHNQD-00824BT549Breast Cancer<1
U2OSOsteosarcoma<1
HCT8Colon Cancer<1
HCT116Colon Cancer<1
DU145Prostate Cancer<1

Note: IC50 values are approximate for compounds reported in µg/ml, based on their molecular weights.

Comparative Selectivity: An Indicator of Therapeutic Index

A critical aspect of a potential anticancer drug's profile is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. In preclinical in vitro studies, this is often expressed as a Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the cytotoxic concentration in cancer cells (IC50). A higher SI value suggests a more favorable therapeutic window.

While extensive data on the cytotoxicity of Prenylterphenyllins against normal cell lines is still emerging, studies on the parent compound, Terphenyllin, provide valuable insights. Research has shown that Terphenyllin exhibits significant cytotoxicity against human pancreatic cancer cell lines with minimal effect on a normal human pancreatic ductal epithelial (HPNE) cell line[1][2]. This suggests a promising selective cytotoxicity profile for this class of compounds.

The following table compares the cytotoxicity of Terphenyllin with standard chemotherapeutic agents, cisplatin and doxorubicin, highlighting the potential for a favorable in vitro therapeutic index.

Table 2: Comparative In Vitro Cytotoxicity and Selectivity Index

CompoundCancer Cell Line (Cancer Type)IC50 (µM)Normal Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
Terphenyllin Panc1 (Pancreatic)36.4[1]HPNE (Pancreatic)>200[1]>5.5
HPAC (Pancreatic)35.4[1]HPNE (Pancreatic)>200[1]>5.6
Cisplatin A549 (Lung)~5-10BEAS-2B (Normal Lung)~2.4-4.15<1
Doxorubicin A549 (Lung)1.5HLMEC (Normal Lung Endothelial)Not specifiedNot specified

Note: The Selectivity Index for Terphenyllin is presented as a "greater than" value, as the CC50 in HPNE cells was not reached at the highest tested concentration. Data for comparator drugs is sourced from multiple studies and may vary based on experimental conditions.

Experimental Methodologies

The determination of in vitro cytotoxicity is a fundamental procedure in preclinical drug evaluation. The following is a detailed protocol for the widely used MTT assay.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength after solubilization.

2. Materials:

  • 96-well flat-bottom microplates

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound compounds and control drugs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds and control drugs in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50/CC50 value using a non-linear regression analysis.

Visualizing Preclinical Evaluation Workflows and Mechanisms

Experimental Workflow for In Vitro Therapeutic Index Determination

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines Treatment Incubate with this compound (serial dilutions) CancerCells->Treatment NormalCells Normal Cell Lines NormalCells->Treatment MTT MTT Assay Treatment->MTT IC50 Calculate IC50 (Cancer Cells) MTT->IC50 CC50 Calculate CC50 (Normal Cells) MTT->CC50 SI Determine Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI

Caption: Workflow for determining the in vitro therapeutic index.

Generalized Signaling Pathway for p-Terphenyl Induced Apoptosis

G This compound This compound CellularStress Cellular Stress/ DNA Damage This compound->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis induction pathway for p-terphenyls.

Conclusion

The available preclinical in vitro data suggests that Prenylterphenyllins are a class of compounds with potent cytotoxic activity against a range of cancer cell lines. Importantly, the parent compound, Terphenyllin, has demonstrated a high degree of selectivity for pancreatic cancer cells over normal pancreatic cells, indicating the potential for a favorable therapeutic index for this class of molecules. The mechanisms of action appear to involve the induction of apoptosis, a desirable trait for anticancer agents.

Further research is warranted to expand the cytotoxicity profiling of various this compound derivatives against a broader panel of both cancerous and normal cell lines to establish a more comprehensive understanding of their selectivity. Subsequent in vivo studies in relevant animal models will be crucial to validate these in vitro findings and to fully evaluate the therapeutic index and overall potential of Prenylterphenyllins as novel cancer therapeutics.

References

Unveiling the Potential of Prenylterphenyllin: A Comparative Analysis of In Vivo Efficacy Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Prenylterphenyllin, a naturally derived compound, and its synthetic derivatives have emerged as promising candidates, demonstrating significant anticancer properties. This guide provides a comprehensive comparison of the in vivo efficacy of this compound and its derivatives against established standard-of-care chemotherapeutic agents, supported by experimental data for an audience of researchers, scientists, and drug development professionals.

Executive Summary

Current in vivo studies indicate that this compound and its derivatives exhibit notable antitumor activity in various cancer models. A key derivative, CHNQD-00824, has demonstrated efficacy comparable to the standard targeted therapy agent, Sorafenib, in a zebrafish liver cancer model. Another derivative, Terphenyllin, has shown significant tumor growth inhibition in a pancreatic cancer mouse model. While direct head-to-head comparative studies with a broad spectrum of traditional chemotherapeutics like doxorubicin and cisplatin are limited, this guide consolidates available data to offer a preliminary comparative perspective. The primary mechanisms of action for these novel compounds appear to involve the induction of DNA damage and the inhibition of the STAT3 signaling pathway.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies of this compound derivatives and standard chemotherapeutic agents in relevant cancer models. It is crucial to note that the data is compiled from separate studies, and direct comparisons should be made with caution due to variations in experimental protocols.

Table 1: In Vivo Efficacy of this compound Derivative CHNQD-00824 vs. Sorafenib

CompoundCancer ModelAnimal ModelDosageEfficacySource
CHNQD-00824 Doxycin hydrochloride (DOX)-induced liver-specific enlargementZebrafish2.5 and 5 μMMarked suppression of tumor growth[1]
Sorafenib Doxycin hydrochloride (DOX)-induced liver-specific enlargementZebrafishPositive ControlMarked suppression of tumor growth[1]

Table 2: In Vivo Efficacy of Terphenyllin

CompoundCancer ModelAnimal ModelDosageEfficacySource
Terphenyllin Pancreatic Cancer (Panc1 orthotopic)SCID Mice20 mg/kg/day for 5 weeks75.5% inhibition of tumor growth[2][3]

Table 3: In Vivo Efficacy of Standard Chemotherapeutic Agents in Comparable Models

CompoundCancer ModelAnimal ModelDosageEfficacySource
Doxorubicin Colorectal Carcinoma (HCT116 xenograft)Nude Mice8 mg/kg (single i.v. dose)No significant response in HCT116 xenografts[4]
Cisplatin Bladder Cancer (MB49 allograft)C57BL/6 Mice5 mg/kg (i.p. once weekly for 3 weeks)Significant reduction in tumor growth[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure transparency and aid in the interpretation of the presented data.

This compound Derivative (CHNQD-00824) in Zebrafish Liver Cancer Model
  • Animal Model: Doxycin hydrochloride (DOX)-induced liver-specific enlargement model in zebrafish.

  • Drug Administration: CHNQD-00824 was administered at concentrations of 2.5 and 5 μM. Sorafenib was used as a positive control.

  • Efficacy Evaluation: The anti-cancer effectiveness was verified by observing the suppression of tumor growth.[1]

Terphenyllin in Pancreatic Cancer Orthotopic Mouse Model
  • Cell Line: Panc1-Luc human pancreatic cancer cells.

  • Animal Model: Female 4–5-week-old SCID mice.

  • Tumor Implantation: 1 × 10^6 Panc1-Luc cells in a 1:1 mixture of Matrigel and serum-free medium were injected into the head of the pancreas.

  • Drug Administration: Mice were treated with Terphenyllin at a dose of 20 mg/kg/day, 7 days a week for five weeks.

  • Efficacy Evaluation: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated compared to the vehicle-treated group.[2][3]

Doxorubicin in HCT116 Colorectal Carcinoma Xenograft Model
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: One million HCT116 cells mixed with Matrigel were injected subcutaneously into the hind leg of the mice.

  • Drug Administration: When tumors reached a volume of 50-150 mm³, mice were administered a single intravenous dose of doxorubicin at 8 mg/kg.

  • Efficacy Evaluation: Tumor volumes were measured using digital calipers to assess the response to treatment.[4][6]

Cisplatin in MB49 Bladder Cancer Allograft Model
  • Cell Line: MB49 murine bladder cancer cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: 5 × 10^4 MB49 cells were inoculated subcutaneously into the right flank of the mice.

  • Drug Administration: When tumors became palpable, mice were treated with cisplatin at a dose of 5 mg/kg intraperitoneally once a week for three weeks.

  • Efficacy Evaluation: Tumor growth was monitored to determine the antitumor effect of the treatment.[5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound and its derivatives are attributed to their interaction with key cellular signaling pathways.

  • STAT3 Signaling Pathway Inhibition: Terphenyllin has been shown to directly interact with Signal Transducer and Activator of Transcription 3 (STAT3). It inhibits the phosphorylation and activation of STAT3, leading to a decrease in the protein levels of its downstream targets, such as c-Myc and Cyclin D1, which are crucial for cancer cell proliferation and survival.[1][7][8]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Nucleus Nucleus pSTAT3_dimer->Nucleus Target_Genes Target Genes (c-Myc, Cyclin D1) Nucleus->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound This compound->pSTAT3 Inhibition

Caption: this compound inhibits the STAT3 signaling pathway.
  • DNA Damage Induction: The derivative CHNQD-00824 is suggested to inhibit the proliferation and migration of cancer cells by inducing DNA damage, which can trigger apoptosis.

DNA_Damage_Pathway This compound This compound Derivative (CHNQD-00824) DNA_Damage DNA Damage This compound->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival Allows for repair Apoptosis->Cell_Survival

Caption: Proposed mechanism of DNA damage induction by this compound derivatives.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of anticancer compounds is depicted below.

Experimental_Workflow Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model (e.g., Mice, Zebrafish) Tumor_Implantation->Animal_Model Tumor_Growth Tumor Growth Monitoring Animal_Model->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Vehicle Vehicle (Control) Treatment_Groups->Vehicle This compound This compound / Derivative Treatment_Groups->this compound Standard_Chemo Standard Chemotherapy Treatment_Groups->Standard_Chemo Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Vehicle->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Vehicle->Toxicity_Assessment This compound->Efficacy_Assessment This compound->Toxicity_Assessment Standard_Chemo->Efficacy_Assessment Standard_Chemo->Toxicity_Assessment Data_Analysis Data Analysis & Conclusion Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: General workflow for in vivo efficacy studies of anticancer agents.

Conclusion

This compound and its derivatives represent a promising new class of anticancer agents. The available in vivo data, particularly the comparative study of CHNQD-00824 with Sorafenib, suggests a potent antitumor effect. While more direct comparative studies against a wider array of standard chemotherapeutics are necessary to fully elucidate their relative efficacy, the current body of evidence warrants further investigation into their clinical potential. Their distinct mechanisms of action, including STAT3 inhibition and induction of DNA damage, offer potential avenues for overcoming resistance to conventional therapies and for use in combination regimens. Researchers are encouraged to consider these compounds in future preclinical and clinical studies to further define their role in cancer treatment.

References

Safety Operating Guide

Personal protective equipment for handling Prenylterphenyllin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Prenylterphenyllin is a naturally occurring para-terphenyl isolated from fungi such as Aspergillus taichungensis.[1] It has demonstrated cytotoxic and antineoplastic properties, indicating it is biologically active and should be handled as a hazardous substance.[1][2]

Primary Hazards:

  • Cytotoxicity: As a cytotoxic agent, this compound may be harmful to cells.

  • Skin and Eye Irritation: Similar to other terphenyl compounds, it may cause skin and eye irritation upon contact.[3][6][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][6][8]

  • Unknown Long-Term Effects: Comprehensive toxicological data for this compound is not available. Therefore, it should be treated as a substance with unknown long-term health effects, and exposure should be minimized.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.The outer glove can be removed and disposed of immediately after handling, minimizing the risk of cross-contamination.
Eye and Face Protection Chemical safety goggles and a face shield.Provides protection against splashes, aerosols, and dust particles.
Body Protection A disposable, solid-front, back-tying laboratory gown over personal clothing.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to minimize exposure risk.

Preparation and Weighing:
  • All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box.

  • Before use, decontaminate the work surface.

  • Use dedicated equipment (spatulas, weigh boats) for handling.

  • Tare all necessary glassware and containers before introducing the compound.

Dissolution and Use in Experiments:
  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Keep containers tightly sealed when not in use.

  • Clearly label all solutions with the compound name, concentration, date, and hazard warning.

The following diagram illustrates the standard operational workflow for handling this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare and Decontaminate Workspace prep_ppe->prep_setup prep_weigh Weigh Compound in Fume Hood prep_setup->prep_weigh exp_dissolve Dissolve Compound prep_weigh->exp_dissolve exp_conduct Conduct Experiment exp_dissolve->exp_conduct exp_store Store Solutions Properly exp_conduct->exp_store cleanup_decon Decontaminate Workspace and Equipment exp_conduct->cleanup_decon exp_store->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe G Disposal Plan for this compound Waste start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No dispose Dispose Through Licensed Hazardous Waste Vendor solid_waste->dispose liquid_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prenylterphenyllin
Reactant of Route 2
Reactant of Route 2
Prenylterphenyllin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。